molecular formula C10H14O3S B8739133 4-Butylbenzenesulfonic acid CAS No. 18521-59-0

4-Butylbenzenesulfonic acid

Cat. No.: B8739133
CAS No.: 18521-59-0
M. Wt: 214.28 g/mol
InChI Key: JNVFIMNBBVDEPV-UHFFFAOYSA-N
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Description

4-Butylbenzenesulfonic acid is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18521-59-0

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4-butylbenzenesulfonic acid

InChI

InChI=1S/C10H14O3S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H,11,12,13)

InChI Key

JNVFIMNBBVDEPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4-butylbenzenesulfonic acid, with a primary focus on the more extensively studied isomer, 4-tert-butylbenzenesulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

This compound is an organic compound characterized by a butyl group and a sulfonic acid functional group attached to a benzene (B151609) ring. The properties of this compound are significantly influenced by the isomeric structure of the butyl group (n-butyl, sec-butyl, isobutyl, or tert-butyl). Due to the prevalence of data, this guide will focus on 4-tert-butylbenzenesulfonic acid.

4-tert-Butylbenzenesulfonic acid is a white to light yellow solid at room temperature and is soluble in polar solvents such as water and alcohols.[1][2] Its strong acidic nature makes it a valuable catalyst in various organic reactions.[1][3] The bulky tert-butyl group imparts unique steric and solubility characteristics to the molecule.[2]

Table 1: Physicochemical Data of 4-tert-Butylbenzenesulfonic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃S[1][4]
Molecular Weight 214.28 g/mol [1][4]
CAS Number 1133-17-1[1][4]
Appearance White to light yellow solid[1][2]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Soluble in water and alcohols[1][2]
pKa (Predicted) -1.8 (Strongest Acidic)[1]
XLogP3-AA 2.3[5]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization of 4-tert-butylbenzenesulfonic acid.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and tert-butyl protons. The aromatic protons typically appear as two doublets, indicative of a 1,4-disubstituted benzene ring. The nine protons of the tert-butyl group will present as a singlet in the aliphatic region.[1]

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct aromatic carbons.[4]

  • Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the O-H stretch of the sulfonic acid group (typically a broad band), the S=O stretches (asymmetric and symmetric) of the sulfonyl group, and C-H stretches for the aromatic and aliphatic protons.[1]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214. The fragmentation pattern often involves the loss of SO₂. A prominent fragment from the loss of a methyl group from the tert-butyl cation, resulting in a stable tertiary carbocation, is also expected.[1]

Synthesis of 4-tert-Butylbenzenesulfonic Acid

The most common method for the synthesis of 4-tert-butylbenzenesulfonic acid is the electrophilic sulfonation of tert-butylbenzene (B1681246).[6]

Experimental Protocol: Sulfonation of tert-Butylbenzene

This protocol describes a general laboratory-scale synthesis.[5][7]

Materials:

  • tert-Butylbenzene

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

  • Sodium bicarbonate

  • Sodium chloride

  • Water

  • Ice

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask equipped with a stirrer, slowly add fuming sulfuric acid to tert-butylbenzene while maintaining the temperature below 25 °C using an ice bath.[5][7]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.[5][7]

  • Pour the reaction mixture into 300 ml of water.[5]

  • Partially neutralize the solution by carefully adding sodium bicarbonate.[1][5]

  • Filter the solution to remove any solid impurities.[1][5]

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[1][5]

  • Cool the solution in an ice bath to crystallize the product.[1][5]

  • Collect the crystals by filtration and wash with a saturated sodium chloride solution.[1][5]

  • The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent, such as ether.[7]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_isolation Product Isolation tert_butylbenzene tert-Butylbenzene sulfonation Sulfonation at < 25°C, then heat to 80°C tert_butylbenzene->sulfonation sulfuric_acid Fuming Sulfuric Acid sulfuric_acid->sulfonation quench Quench with Water sulfonation->quench neutralize Partial Neutralization with NaHCO₃ quench->neutralize filter1 Filtration neutralize->filter1 salt_out Salt out with NaCl filter1->salt_out crystallize Crystallization salt_out->crystallize filter2 Filtration crystallize->filter2 acidification Acidification and Extraction filter2->acidification product 4-tert-Butylbenzenesulfonic Acid acidification->product

Caption: General workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Applications in Research and Drug Development

4-tert-Butylbenzenesulfonic acid is a versatile compound with significant applications in both research and industrial settings, particularly in the realm of drug development.

Catalyst in Organic Synthesis

Due to its strong acidic nature, 4-tert-butylbenzenesulfonic acid is an effective catalyst for a variety of organic transformations, including:

  • Esterification: It can be used to catalyze the formation of esters from carboxylic acids and alcohols.[3]

  • Friedel-Crafts Alkylations and Acylations: It serves as a catalyst in these fundamental carbon-carbon bond-forming reactions.[3] The bulky tert-butyl group can influence the regioselectivity of these reactions.[1]

Intermediate in Pharmaceutical Synthesis

While not typically an active pharmaceutical ingredient (API) itself, 4-tert-butylbenzenesulfonic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals.[1][2] It can be converted to 4-tert-butylbenzenesulfonyl chloride, a key reagent for introducing the sulfonyl group into more complex molecules.[3] Benzenesulfonic acid derivatives are crucial in the synthesis of sulfonamides, a class of drugs with antibiotic properties.

Potential Biological Activity

Some research has indicated that benzenesulfonic acid derivatives may exhibit biological activity. For instance, certain derivatives have been investigated as inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[1]

Thrombin_Inhibition Benzenesulfonic_Derivative Benzenesulfonic Acid Derivative Thrombin Thrombin Benzenesulfonic_Derivative->Thrombin Binds to Active_Site Active Site / Exosites Thrombin->Active_Site Coagulation_Cascade Blood Coagulation Cascade Thrombin->Coagulation_Cascade Blocks enzymatic activity of

Caption: Postulated mechanism of thrombin inhibition by benzenesulfonic acid derivatives.

Safety and Handling

4-tert-Butylbenzenesulfonic acid is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the skin and eyes.[1] Ingestion may lead to gastrointestinal irritation.[1] Work should be conducted in a well-ventilated area or a fume hood.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Table 2: GHS Hazard Information for a Structurally Related Compound (Benzenesulfonic Acid)

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This data is for benzenesulfonic acid and should be used as a reference for handling 4-tert-butylbenzenesulfonic acid, for which specific GHS data is not as readily available.[8]

Conclusion

4-tert-Butylbenzenesulfonic acid is a valuable and versatile organic compound for researchers and professionals in drug development and organic synthesis. Its distinct physicochemical properties, stemming from the combination of a strong acid group and a bulky hydrophobic substituent, make it an effective catalyst and a useful synthetic intermediate. While its direct applications as a therapeutic agent are limited, its role in the synthesis of pharmaceutically active molecules is well-established.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-tert-Butylbenzenesulfonic Acid from tert-Butylbenzene (B1681246)

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzenesulfonic acid from tert-butylbenzene. It includes detailed experimental protocols, data summaries, and visualizations of the reaction mechanism and experimental workflow, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

4-tert-Butylbenzenesulfonic acid is an aromatic sulfonic acid notable for the bulky tert-butyl group at the para position of the benzene (B151609) ring.[1][2] This substitution pattern gives the compound unique solubility and reactivity characteristics.[1] It typically appears as a white to light-yellow solid and is soluble in polar solvents like water and alcohols.[1][2][3] Its strong acidic nature makes it a highly effective catalyst in various organic reactions, including esterifications and Friedel-Crafts reactions.[1][4][5] While not usually a final drug product, 4-tert-butylbenzenesulfonic acid and its derivatives are crucial intermediates in pharmaceutical synthesis.[1][2]

Synthesis Overview: Electrophilic Aromatic Sulfonation

The primary method for synthesizing 4-tert-butylbenzenesulfonic acid is the direct electrophilic sulfonation of tert-butylbenzene.[4][5] This reaction involves treating tert-butylbenzene with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid.[1][4] The tert-butyl group is a strong ortho-, para-director; however, due to steric hindrance from its bulky nature, the substitution occurs predominantly at the para position.[1][6]

The reaction's active electrophile is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium, while fuming sulfuric acid (a solution of SO₃ in sulfuric acid) provides a higher concentration of the electrophile, leading to a faster and more complete reaction.[6]

Reaction Mechanism

The sulfonation of tert-butylbenzene is a classic electrophilic aromatic substitution reaction. The mechanism involves the attack of the electron-rich benzene ring on the sulfur trioxide electrophile, followed by the restoration of aromaticity through the loss of a proton.

G Start Start: tert-Butylbenzene Sulfonation Add Fuming H₂SO₄ (below 25°C) Start->Sulfonation Heating Heat to 80°C Sulfonation->Heating Quench Pour into Water Heating->Quench Neutralize Add NaHCO₃ Quench->Neutralize Filter Filter Impurities Neutralize->Filter SaltOut Add NaCl and Heat Filter->SaltOut Crystallize Cool in Ice Bath SaltOut->Crystallize Collect Filter and Wash Crystals Crystallize->Collect Dry Dry at 120°C Collect->Dry End Product: Sodium 4-tert-butylbenzenesulfonate Dry->End

References

Physicochemical characteristics of 4-Butylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Butylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an organic compound classified as an arenesulfonic acid.[1] It is characterized by a butyl group attached to a benzene (B151609) ring, which also carries a sulfonic acid functional group.[2] The presence of the strongly acidic sulfonic acid group and the hydrophobic butyl substituent gives the molecule amphiphilic properties, influencing its solubility and reactivity.[1][3] It typically appears as a white to light-yellow solid at room temperature and is soluble in polar solvents such as water and alcohols.[2][4]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃S[2][4][5][6][7]
Molecular Weight 214.28 g/mol [1][4][5][6][7]
Appearance White to light yellow solid[2][3][4]
pKa (Predicted) -1.8 (Strongest Acidic)[1][4][8]
Melting Point Not available for the free acid. The sodium salt with one molecule of water of crystallization melts at 240°C.[1][9]
Boiling Point Not available[4]
Solubility Soluble in polar solvents like water and alcohols.[1][2][3][4]
logP (XLogP3) 2.6[6]

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the electrophilic aromatic sulfonation of butylbenzene.[10][11]

Materials:

  • tert-Butylbenzene (B1681246) (40 g)[1][4]

  • Fuming sulfuric acid (15% SO₃) (45 mL)[1][4]

  • Sodium bicarbonate (15 g)[4][9]

  • Sodium chloride (30 g)[1][4]

  • Water[4]

  • Ether[1][9]

  • Round-bottomed flask[4]

  • Stirring apparatus[4]

  • Ice bath[4]

Procedure:

  • In a round-bottomed flask equipped with a stirrer, place 40 grams of tert-butylbenzene.[1]

  • While maintaining the temperature below 25°C using an ice bath and with frequent shaking, slowly add 45 ml of fuming sulfuric acid over 20 minutes.[1][9]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is fully dissolved.[4][9]

  • Pour the reaction mixture into 300 ml of water.[9]

  • Partially neutralize the solution by carefully adding 15 grams of sodium bicarbonate.[4][9]

  • Filter the solution to remove any solid impurities.[4][9]

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 g of sodium chloride and heat until all solids dissolve.[1][9]

  • Cool the solution in an ice bath to crystallize the sodium salt.[1][4]

  • Collect the crystals by filtration and wash them with a saturated solution of sodium chloride.[1][4]

  • To obtain the free acid, an aqueous solution of the sodium salt is neutralized with a stoichiometric amount of a strong acid, and the this compound is then extracted with ether.[1][9]

  • The ether is evaporated to yield the final product.[1][9]

G cluster_synthesis Synthesis of this compound tert-Butylbenzene tert-Butylbenzene Sulfonation Sulfonation tert-Butylbenzene->Sulfonation Fuming Sulfuric Acid Fuming Sulfuric Acid Fuming Sulfuric Acid->Sulfonation Reaction Mixture Reaction Mixture Sulfonation->Reaction Mixture Water Quench Water Quench Reaction Mixture->Water Quench Neutralization (NaHCO3) Neutralization (NaHCO3) Water Quench->Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration Salting Out (NaCl) Salting Out (NaCl) Filtration->Salting Out (NaCl) Crystallization Crystallization Salting Out (NaCl)->Crystallization Sodium 4-Butylbenzenesulfonate Sodium 4-Butylbenzenesulfonate Crystallization->Sodium 4-Butylbenzenesulfonate Acidification & Extraction Acidification & Extraction Sodium 4-Butylbenzenesulfonate->Acidification & Extraction This compound This compound Acidification & Extraction->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.[4][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet in the aliphatic region for the tert-butyl group.[4]

    • ¹³C NMR: The carbon-13 NMR spectrum would provide signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four distinct aromatic carbons.[4]

  • Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands for the S=O and O-H stretches of the sulfonic acid group, as well as C-H and C=C vibrations of the substituted benzene ring.[11]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214.[4] The fragmentation pattern often involves the loss of SO₂.[4]

Applications and Logical Relationships

Catalysis in Organic Synthesis

Due to its strong acidity, this compound is an effective catalyst in various organic transformations, including Friedel-Crafts alkylations and acylations.[1][4]

G cluster_catalysis Role in Friedel-Crafts Alkylation Aromatic Compound Aromatic Compound Alkylated Product Alkylated Product Aromatic Compound->Alkylated Product Alkylating Agent Alkylating Agent Alkylating Agent->Alkylated Product Catalyst 4-Butylbenzenesulfonic Acid Catalyst->Alkylated Product

Caption: Catalytic role in Friedel-Crafts alkylation.

Pharmacological Interest

From a pharmacological perspective, this compound has been identified as an inhibitor of prothrombin in humans, although it is not an approved drug.[1]

G cluster_inhibition Pharmacological Interaction Inhibitor 4-Butylbenzenesulfonic Acid Target Prothrombin Inhibitor->Target

Caption: Inhibition of prothrombin.

Safety and Handling

As a strong acid, this compound is expected to be corrosive and can cause irritation to the skin and eyes.[2][4] Ingestion may lead to gastrointestinal irritation.[4] It is recommended to handle this compound in a well-ventilated area or a fume hood, using appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[4]

References

Solubility of 4-Butylbenzenesulfonic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylbenzenesulfonic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of the qualitative solubility characteristics, detailed experimental protocols for determining quantitative solubility, and a logical framework for solvent selection in research and development.

This compound, an organosulfur compound, possesses both a polar sulfonic acid group and a nonpolar butyl group. This amphiphilic nature dictates its solubility across a range of organic solvents. The sulfonic acid moiety contributes to its solubility in polar solvents through hydrogen bonding and dipole-dipole interactions, while the butyl group enhances its affinity for less polar environments.

Qualitative Solubility Data

The solubility of this compound is largely dictated by the polarity of the solvent. While precise quantitative values are not extensively documented, a general understanding of its solubility in different solvent classes can be summarized as follows. It is generally soluble in polar solvents like water and alcohols and sparingly soluble to insoluble in nonpolar solvents.[1] For the closely related compound 4-tert-butylbenzenesulfonic acid, it is soluble in polar protic solvents, likely soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents.[2]

Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterSolubleThe sulfonic acid group can form strong hydrogen bonds with protic solvents.
Polar Aprotic Acetone, AcetonitrileLikely SolubleDipole-dipole interactions between the sulfonic acid group and the solvent are the primary driving force.
Nonpolar Toluene, HexaneSparingly InsolubleThe nonpolar butyl group provides some affinity, but the highly polar sulfonic acid group limits solubility.

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic sampling to confirm that the concentration of the dissolved solid is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the sample at the experimental temperature or filter it through a syringe filter compatible with the solvent.

    • Immediately dilute the collected supernatant with a known volume of a suitable solvent to prevent precipitation upon cooling. The dilution factor should be recorded accurately.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with UV detection. A calibration curve prepared with known concentrations of this compound in the same solvent system will be required for accurate quantification.

  • Calculation of Solubility:

    • The solubility of this compound in the specific organic solvent at the experimental temperature can be calculated using the following formula:

    Solubility = (Concentration of the diluted sample) x (Dilution Factor)

    • The solubility is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application, such as a chemical reaction, purification, or formulation, is a critical step. The following diagram illustrates a logical workflow for selecting a suitable solvent based on the desired solubility of this compound.

Solvent_Selection_Workflow start Define Application and Required Solubility Range qualitative_screening Consult Qualitative Solubility Table (e.g., Table 1) start->qualitative_screening Initial Assessment experimental_determination Perform Experimental Solubility Determination (Shake-Flask Method) qualitative_screening->experimental_determination Identify Candidate Solvents data_analysis Analyze Quantitative Solubility Data experimental_determination->data_analysis Generate Precise Data solvent_selection Select Optimal Solvent(s) data_analysis->solvent_selection Compare with Requirements end Application solvent_selection->end

Caption: Logical workflow for selecting an appropriate solvent for this compound.

Signaling Pathway for Solubility Determination

The experimental determination of solubility follows a clear and logical pathway, from initial preparation to final data analysis. The following diagram visualizes this experimental workflow.

Solubility_Determination_Pathway cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solute Weigh Excess This compound mixing Combine in Sealed Vial prep_solute->mixing prep_solvent Measure Known Volume of Organic Solvent prep_solvent->mixing agitation Agitate at Constant Temperature (24-72h) mixing->agitation separation Separate Supernatant (Centrifuge/Filter) agitation->separation dilution Dilute Supernatant separation->dilution quantification Quantify Concentration (e.g., HPLC) dilution->quantification calc_solubility Calculate Solubility quantification->calc_solubility

Caption: Experimental workflow for the determination of this compound solubility.

References

An In-depth Technical Guide on the Spectroscopic Data of 4-tert-butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzenesulfonic acid, a compound of significant interest in chemical synthesis and research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural characterization of 4-tert-butylbenzenesulfonic acid is fundamentally reliant on a combination of spectroscopic techniques. The data presented herein is a compilation of expected values based on established principles of spectroscopy and data from structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.75Doublet2HAr-H (ortho to -SO₃H)
~7.45Doublet2HAr-H (ortho to -C(CH₃)₃)
~1.30Singlet9H-C(CH ₃)₃
Variable (broad)Singlet1H-SO₃H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155Ar-C -C(CH₃)₃
~140Ar-C -SO₃H
~126Ar-C H
~125Ar-C H
~35-C (CH₃)₃
~31-C(C H₃)₃

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800Strong, BroadO-H stretch (sulfonic acid)
3000-2850MediumC-H stretch (aliphatic)
~3100WeakC-H stretch (aromatic)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1240StrongS=O stretch (asymmetric)
~1130StrongS=O stretch (symmetric)
~1030StrongS-O stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
214Moderate[M]⁺ (Molecular Ion)
199High[M - CH₃]⁺
150Moderate[M - SO₂]⁺
57High[C(CH₃)₃]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-tert-butylbenzenesulfonic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆, or Deuterated Chloroform, CDCl₃) in a clean, dry vial.[1][2] The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonic acids due to their polarity.

    • Transfer the solution to a 5 mm NMR tube.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm).

  • Instrument Parameters (¹H NMR):

    • Use a 300 MHz or higher field NMR spectrometer.[3]

    • Acquire the spectrum at room temperature (approximately 298 K).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Use a spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).[3]

    • Employ proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 4-tert-butylbenzenesulfonic acid sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FT-IR):

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a number of scans (e.g., 16-32) for both the background and the sample to improve the signal-to-noise ratio.

2.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of 4-tert-butylbenzenesulfonic acid in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Parameters (Electron Ionization - EI):

    • Use a mass spectrometer equipped with an electron ionization source.

    • Introduce the sample via a direct insertion probe or a gas chromatograph inlet.

    • Set the ionization energy to 70 eV.

    • Set the source temperature to 200-250 °C.

    • Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 4-tert-butylbenzenesulfonic acid.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-tert-butylbenzenesulfonic Acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of 4-tert-butylbenzenesulfonic acid.

References

An In-depth Technical Guide on the Thermal Stability of 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is compiled from publicly available data. All safety and handling procedures should be conducted in accordance with established laboratory protocols and the most current Safety Data Sheet (SDS).

Introduction

4-Butylbenzenesulfonic acid is an organic compound that finds application as a catalyst and an intermediate in various chemical syntheses. Its structure, featuring a sulfonic acid group and a butyl substituent on a benzene (B151609) ring, imparts specific chemical properties relevant to its use. A critical aspect of handling and utilizing any chemical compound in research and development is a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the available information regarding the thermal properties of this compound.

Physicochemical Properties of this compound

While specific thermal stability data is limited, other physical and chemical properties of this compound have been documented. These are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O₃S[1]
Molecular Weight 214.28 g/mol [1]
CAS Number Not available for this compound; 1133-17-1 for 4-tert-Butylbenzenesulfonic acid[1]
Appearance White to light yellow solid[2][3]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Soluble in water and alcohols[2][3]
pKa (Predicted) -1.8 (Strongly Acidic)[2]

Toxicology and Safety

Detailed toxicological data for this compound is not extensively documented. However, as a strong acid, it is presumed to be corrosive and can cause irritation to the skin and eyes.[2] Ingestion may lead to gastrointestinal irritation.[2] For the related compound, 4-tert-butylbenzenesulfonamide, GHS hazard statements indicate it is harmful if swallowed and causes skin and serious eye irritation.[2]

Handling and Storage:

  • Work should be performed in a well-ventilated area or under a fume hood.[2]

  • Store in a cool, dry place away from incompatible materials.[3]

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Thermal Stability of a Structurally Related Compound: p-Toluenesulfonic Acid

Due to the lack of specific thermal stability data for this compound, the properties of p-toluenesulfonic acid (PTSA) are presented here as an analogue. PTSA is an aromatic sulfonic acid with a similar structure.

Thermogravimetric analysis of protic ionic liquids (PILs) based on the p-toluenesulfonate anion shows decomposition temperatures ranging from 213 °C to 286 °C, indicating the thermal stability of the tosylate anion.[4] The monohydrate of p-toluenesulfonic acid has a melting point of 103-106 °C. It is noted to decompose at its boiling point.[5]

Compound/MaterialThermal PropertyValue (°C)Source
Pyridinium p-toluenesulfonateDecomposition Temperature (Tdec)213[4]
N-methylpiperidinium p-toluene sulfonateDecomposition Temperature (Tdec)286[4]
p-Toluenesulfonic acid monohydrateMelting Point103-106
p-Toluenesulfonic acidBoiling PointDecomposes[5]

Experimental Protocols

A standard method for determining the thermal stability of a compound is Thermogravimetric Analysis (TGA).

General Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a solid sample.

Apparatus:

  • Thermogravimetric Analyzer

  • High-precision microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Oxidizing gas supply (e.g., Air, Oxygen)

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is accurately weighed into a tared TGA sample pan.[6] The sample should be representative of the bulk material.

  • Instrument Setup: The sample pan is placed onto the TGA balance mechanism. An empty pan is used as a reference.

  • Atmosphere Selection: The furnace is purged with a desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a controlled flow rate (e.g., 30 mL/min).[6]

  • Temperature Program: The desired temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 °C/min).[6]

  • Data Acquisition: The analysis is initiated. The instrument continuously measures and records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass loss at different stages.

Visualizations

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical compound.

Thermal_Stability_Workflow General Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting Sample Obtain Representative Sample Weigh Accurately Weigh Sample (5-20 mg) Sample->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Setup Set TGA Parameters (Atmosphere, Heating Rate) TGA->TGA_Setup DSC_Setup Set DSC Parameters (Atmosphere, Heating Rate) DSC->DSC_Setup Run_TGA Run TGA Experiment TGA_Setup->Run_TGA Run_DSC Run DSC Experiment DSC_Setup->Run_DSC Analyze_TGA Analyze TGA Curve (Mass Loss vs. Temperature) Run_TGA->Analyze_TGA Analyze_DSC Analyze DSC Curve (Heat Flow vs. Temperature) Run_DSC->Analyze_DSC Decomp_Temp Determine Decomposition Temperature Analyze_TGA->Decomp_Temp Phase_Trans Identify Phase Transitions (Melting, Glass Transition) Analyze_DSC->Phase_Trans Report Compile Thermal Stability Report Decomp_Temp->Report Phase_Trans->Report

Caption: A flowchart illustrating the key steps in assessing the thermal stability of a chemical compound.

References

4-tert-Butylbenzenesulfonic Acid: A Technical Guide to a Versatile Strong Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylbenzenesulfonic acid, a versatile aromatic sulfonic acid. The document details its physicochemical properties, catalytic applications in key organic transformations, and detailed experimental protocols. Its unique molecular structure, which combines a strongly acidic sulfonic acid group with a bulky, hydrophobic tert-butyl group, makes it a valuable tool in organic synthesis, offering both potent catalytic activity and surfactant properties.[1][2]

Physicochemical Properties

4-tert-Butylbenzenesulfonic acid is a white to light-yellow solid at room temperature, characterized by its strong acidity and solubility in polar solvents.[1][3] The presence of the tert-butyl group influences its steric properties and solubility, distinguishing it from other arenesulfonic acids.[2][4]

Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonic Acid

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃S[2][5]
Molecular Weight 214.28 g/mol [2][5]
Appearance White to light-yellow solid[1][2]
Solubility Soluble in polar solvents (water, alcohols)[1][2]
pKa (Predicted) -1.8 (Strongest Acidic)[4]
CAS Number 1133-17-1[2]

Catalytic Applications and Mechanisms

The primary application of 4-tert-butylbenzenesulfonic acid in chemical synthesis is as a strong acid catalyst.[1] Its reactivity is driven by the sulfonic acid group, which acts as a potent proton donor to initiate a variety of chemical transformations.[1][5] Furthermore, its amphiphilic nature, stemming from a hydrophilic sulfonic acid head and a hydrophobic tert-butyl tail, allows it to function as a surfactant in "micellar catalysis."[1] This property is particularly advantageous for reactions involving immiscible reactants, as it can form micelles that act as nano-reactors, enhancing reaction rates by increasing the effective concentration of organic substrates.[1]

4-tert-butylbenzenesulfonic acid is a highly efficient catalyst for esterification reactions, such as the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol.[1][6] This is crucial in many industrial processes, including the production of biodiesel (fatty acid methyl esters - FAMEs).[1] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] Its amphiphilic character can be particularly beneficial when dealing with long-chain fatty acids and alcohols, as it improves their miscibility and accelerates reaction rates.[1]

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_RCOOH->Tetrahedral_Intermediate ROH Alcohol (R'-OH) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Protonated_Intermediate->Protonated_Ester Water Water (H₂O) Protonated_Intermediate->Water - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Protonated_Ester->Ester H_plus_regen H⁺ (Catalyst Regenerated) Friedel_Crafts_Alkylation cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation (Aromatization) Alkyl_Halide Alkylating Agent (R-X) Carbocation Carbocation (R⁺) Alkyl_Halide->Carbocation + H⁺ Catalyst Acid Catalyst (H⁺) Arene Aromatic Ring Sigma_Complex Arenium Ion (Sigma Complex) Arene->Sigma_Complex + R⁺ Arene->Sigma_Complex Alkylated_Arene Alkylated Product Sigma_Complex->Alkylated_Arene - H⁺ Sigma_Complex->Alkylated_Arene H_plus_regen H⁺ (Catalyst Regenerated) Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products tert_butylbenzene tert-Butylbenzene sulfonation 1. Sulfonation (Add acid to arene, <25°C then heat to 80°C) tert_butylbenzene->sulfonation fuming_sulfuric_acid Fuming Sulfuric Acid fuming_sulfuric_acid->sulfonation quench 2. Quench (Pour into water) sulfonation->quench neutralize 3. Partial Neutralization (Add NaHCO₃) quench->neutralize salt_out 4. Salting Out (Add NaCl, heat, then cool in ice bath) neutralize->salt_out filtration 5. Filtration & Wash salt_out->filtration sodium_salt Sodium 4-tert-butylbenzenesulfonate (Intermediate) filtration->sodium_salt Isolate Salt acidification 6. Acidification & Extraction final_product 4-tert-Butylbenzenesulfonic Acid (Final Product) acidification->final_product sodium_salt->acidification

References

An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is an aromatic sulfonic acid that, along with its isomers (n-butyl, sec-butyl, and tert-butyl), holds a significant position in organic synthesis and is of growing interest in medicinal chemistry. The presence of the butyl group, a lipophilic moiety, combined with the strong acidity of the sulfonic acid group, imparts unique physicochemical properties to the molecule. This guide provides a comprehensive overview of the reactivity of the sulfonic acid group in this compound, with a particular focus on the well-studied 4-tert-butylbenzenesulfonic acid isomer. It details its catalytic applications, key reactions such as desulfonation and derivatization, and its relevance in the context of drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Physicochemical and Spectroscopic Properties

The properties of this compound are influenced by the isomeric form of the butyl group. The following tables summarize key quantitative data for 4-n-butylbenzenesulfonic acid and 4-tert-butylbenzenesulfonic acid.

Table 1: Physicochemical Properties of this compound Isomers

Property4-n-Butylbenzenesulfonic Acid4-tert-Butylbenzenesulfonic AcidSource(s)
Molecular Formula C₁₀H₁₄O₃SC₁₀H₁₄O₃S[1][2]
Molecular Weight 214.28 g/mol 214.28 g/mol [1][2]
Appearance -White to light-yellow solid[3][4]
Solubility -Soluble in polar solvents (water, alcohols)[3][4]
Predicted pKa --1.8 (Strongest Acidic)[3][5]
XLogP3-AA 2.62.3[1][6]

Table 2: Spectroscopic Data for 4-tert-Butylbenzenesulfonic Acid

SpectroscopyExpected CharacteristicsSource(s)
¹H NMR Aromatic protons as two doublets (1,4-disubstituted ring); tert-butyl group as a singlet in the aliphatic region.[3]
¹³C NMR Signals for the quaternary carbon of the tert-butyl group, methyl carbons, and four distinct aromatic carbons.[3]
IR Broad O-H stretch (sulfonic acid), asymmetric and symmetric S=O stretches, C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and S-O stretch.[3]
Mass Spectrometry Molecular ion peak (M+) at m/z 214. Fragmentation often involves the loss of SO₂. A prominent fragment from the loss of a methyl group from the tert-butyl cation is expected.[3]

Reactivity of the Sulfonic Acid Group

The chemistry of this compound is dominated by the reactivity of the sulfonic acid group (-SO₃H). This functional group is a strong acid and can participate in a variety of chemical transformations.

Acidity and pKa

Sulfonic acids are significantly stronger acids than their carboxylic acid counterparts.[5] The predicted pKa of 4-tert-butylbenzenesulfonic acid is -1.8, indicating its strong acidic nature.[3][5] For comparison, the experimental pKa of the parent compound, benzenesulfonic acid, is approximately -2.8.[5] The electron-donating nature of the tert-butyl group is expected to slightly decrease the acidity compared to benzenesulfonic acid.[5] This high acidity makes this compound an effective catalyst in a range of acid-catalyzed reactions.[7][8]

Catalytic Activity in Organic Synthesis

This compound, particularly the tert-butyl isomer, is utilized as a catalyst in organic synthesis, with its efficacy comparable to other arylsulfonic acids like p-toluenesulfonic acid (p-TSA).[7] The presence of the butyl group can enhance its solubility in organic reaction media.[9]

While specific kinetic data for this compound-catalyzed esterification is limited in the literature, its catalytic activity is analogous to that of p-TSA. For the esterification of benzoic acid with 1-butanol (B46404) catalyzed by p-TSA, the reaction is first-order with respect to benzoic acid, with activation energies for the forward and reverse reactions being 58.40 and 57.70 kJ·mol⁻¹, respectively.[10]

4-tert-Butylbenzenesulfonic acid is an effective catalyst for Friedel-Crafts alkylation reactions.[6][8] The strong acidity of the sulfonic acid group is crucial for the activation of the alkylating agent.[6]

G cluster_activation Activation cluster_alkylation Alkylation Alkylating_Agent Alkylating Agent (R-X) Carbocation Carbocation (R⁺) Alkylating_Agent->Carbocation Formation Catalyst Ar-SO₃H Catalyst->Alkylating_Agent Protonation Aromatic_Ring Aromatic Ring Carbocation->Aromatic_Ring Electrophilic Attack Sigma_Complex Sigma Complex Aromatic_Ring->Sigma_Complex Alkylated_Product Alkylated Product Sigma_Complex->Alkylated_Product Deprotonation Alkylated_Product->Catalyst Catalyst Regeneration

Figure 1: General workflow for Friedel-Crafts alkylation catalyzed by an arylsulfonic acid.

Desulfonation

The sulfonation of aromatic compounds is a reversible reaction, and the sulfonic acid group can be removed by heating with a strong acid in a process known as desulfonation.[8][11] Kinetic studies on the desulfonation of p- and m-t-butylbenzenesulfonic acid in 74.0 wt% sulfuric acid have shown that the reaction is first-order with respect to the sulfonic acid. The activation energies for desulfonation are in the range of 27-30 kcal·mol⁻¹.

Table 3: Desulfonation Rate Constants for tert-Butylbenzenesulfonic Acid Isomers in 74.0 wt% H₂SO₄

IsomerTemperature (°C)k_desulf x 10⁵ (s⁻¹)Source
para100.01.0
para115.04.2
meta130.02.2
meta145.07.8
Derivatization to 4-Butylbenzenesulfonyl Chloride

A key reaction of this compound is its conversion to the corresponding sulfonyl chloride. 4-tert-Butylbenzenesulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and sulfonate esters.[7][8] This transformation is typically achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride.[7]

G Sulfonic_Acid 4-tert-Butylbenzenesulfonic Acid Sulfonyl_Chloride 4-tert-Butylbenzenesulfonyl Chloride Sulfonic_Acid->Sulfonyl_Chloride Chlorination Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Sulfonyl_Chloride

Figure 2: Conversion of 4-tert-butylbenzenesulfonic acid to its sulfonyl chloride.

Role in Drug Development

Benzenesulfonic acid and its derivatives are important moieties in pharmaceutical science, serving as intermediates and as components of active pharmaceutical ingredients (APIs).[1]

As a Synthetic Intermediate

4-tert-Butylbenzenesulfonyl chloride, derived from the corresponding sulfonic acid, is a key reagent for introducing the 4-tert-butylbenzenesulfonyl group into molecules during the synthesis of more complex compounds, including various pharmaceutical products.[8][12]

Potential as a Thrombin Inhibitor

Some benzenesulfonic acid derivatives have been investigated for their biological activity, including the inhibition of thrombin, a key enzyme in the blood coagulation cascade.[3] The mechanism is thought to involve interactions with the active site of thrombin, potentially through hydrogen bonding and hydrophobic interactions, where the bulky tert-butyl group may bind within a hydrophobic pocket of the enzyme.[3]

Derivatives as Modulators of Signaling Pathways (Sulfonylurea Pathway)

Sulfonamides, which can be synthesized from 4-butylbenzenesulfonyl chloride, are a well-known class of drugs. A prominent example is the sulfonylurea class of antidiabetic drugs, such as glyburide.[8] These drugs act by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[13] This binding event initiates a signaling cascade that leads to insulin (B600854) release.

G Sulfonylurea Sulfonylurea Drug (e.g., Glyburide) SUR1 SUR1 Subunit of K-ATP Channel Sulfonylurea->SUR1 Binding K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channels Voltage-gated Ca²⁺ Channels Open Membrane_Depolarization->Ca_Channels Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Figure 3: Signaling pathway of sulfonylurea drugs in pancreatic β-cells.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-tert-butylbenzenesulfonic acid and its conversion to the corresponding sulfonyl chloride, as well as a general procedure for its use as a catalyst in Friedel-Crafts alkylation.

Synthesis of 4-tert-Butylbenzenesulfonic Acid

Materials:

  • tert-Butylbenzene (B1681246)

  • Fuming sulfuric acid (oleum) or concentrated sulfuric acid

  • Sodium bicarbonate

  • Sodium chloride

  • Water

  • Ice

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask equipped with a stirrer, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to 40 grams of tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C using an ice bath and with frequent shaking.[7]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the tert-butylbenzene layer is completely dissolved.[7]

  • Pour the reaction mixture into 300 ml of water.[7]

  • Partially neutralize the acid by carefully adding 15 grams of sodium bicarbonate.[7]

  • Filter the solution to remove any solid impurities.[7]

  • To precipitate the sodium salt of the product, add 30 grams of sodium chloride and heat until it dissolves.[7]

  • Cool the solution in an ice bath to crystallize the sodium 4-tert-butylbenzenesulfonate.[7]

  • Collect the crystals by filtration, wash with a saturated sodium chloride solution, and dry.[7]

  • The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.[7]

G Start Start Sulfonation Sulfonation of tert-Butylbenzene with Fuming Sulfuric Acid (<25°C) Start->Sulfonation Heating Heat to 80°C Sulfonation->Heating Quenching Pour into Water Heating->Quenching Neutralization Partial Neutralization with NaHCO₃ Quenching->Neutralization Filtration1 Filter Neutralization->Filtration1 Salting_Out Add NaCl and Heat Filtration1->Salting_Out Crystallization Cool in Ice Bath Salting_Out->Crystallization Filtration2 Collect Crystals by Filtration Crystallization->Filtration2 End End Filtration2->End

Figure 4: Experimental workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Synthesis of 4-tert-Butylbenzenesulfonyl Chloride

Materials:

  • 4-tert-Butylbenzenesulfonic acid

  • N,N-dimethylformamide (DMF)

  • Thionyl chloride

  • Heptane (B126788) or cyclohexane

  • Four-necked flask with stirrer, thermometer, dropping funnel, and condenser

Procedure:

  • In a four-necked flask, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.[7][14]

  • While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.[7][14]

  • Stir the mixture at the same temperature for an additional 2 hours to obtain a reaction solution containing crude 4-tert-butylbenzenesulfonyl chloride.[7][14]

  • The crude product can be purified by crystallization from an alkane solvent such as heptane or cyclohexane.[7]

General Procedure for Friedel-Crafts Alkylation using 4-tert-Butylbenzenesulfonic Acid as a Catalyst

Materials:

  • Aromatic substrate (e.g., anisole)

  • Alkylating agent (e.g., tert-butyl alcohol)

  • 4-tert-Butylbenzenesulfonic acid (catalytic amount)

  • Appropriate solvent (e.g., dichloromethane)

  • Water

  • Ice

Procedure:

  • Dissolve the aromatic substrate in the solvent in a suitable reaction flask.

  • Add the alkylating agent to the solution.

  • Carefully add a catalytic amount of 4-tert-butylbenzenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Upon completion, pour the reaction mixture into ice-water to quench the reaction.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Conclusion

This compound is a versatile compound with a rich chemistry centered around its highly reactive sulfonic acid group. Its strong acidity makes it an effective catalyst for important organic transformations, while its ability to be converted into other functional groups, such as sulfonyl chlorides, renders it a valuable synthetic intermediate. The exploration of its derivatives in drug discovery, particularly in the context of enzyme inhibition and the modulation of signaling pathways, highlights its potential for the development of new therapeutic agents. This guide has provided a detailed overview of the reactivity, properties, and applications of this compound, offering a solid foundation for researchers and professionals working in the fields of chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: 4-Butylbenzenesulfonic Acid as a Catalyst in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is a versatile and effective Brønsted acid catalyst in Friedel-Crafts alkylation reactions. Its utility stems from the strong acidity of the sulfonic acid group, which facilitates the formation of carbocation intermediates from various alkylating agents such as alkenes and alcohols. The presence of the butyl group enhances its solubility in organic solvents commonly used for these reactions. This combination of properties makes this compound a practical and efficient catalyst for the synthesis of alkylated aromatic compounds, which are important intermediates in the pharmaceutical and fine chemical industries. These application notes provide detailed protocols and a summary of its catalytic performance.

Catalytic Activity and Applications

This compound is particularly effective in the alkylation of electron-rich aromatic compounds, including phenols and anisoles. It promotes the formation of carbon-carbon bonds at the aromatic ring, often with high regioselectivity, favoring the para-substituted product. The catalyst can be utilized in relatively small quantities and, in some cases, may be recovered and reused, contributing to more sustainable synthetic methodologies.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the Friedel-Crafts alkylation of various aromatic substrates using sulfonic acid catalysts.

Table 1: Alkylation of Phenol (B47542) with Alkenes

Alkylating AgentCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Phenol Conversion (%)Product Selectivity (%)
Isobutylene (B52900)4-tert-Butylbenzenesulfonic acid1 - 5Toluene10-252 - 4-High selectivity for p-tert-butylphenol
tert-Butyl alcoholSO3H-functionalized ionic liquid----80.460.2 (2,4-Di-tert-butylphenol)

Table 2: Alkylation of Anisole

Alkylating AgentCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Anisole ConversionProduct Selectivity
Acetic anhydrideArenesulfonic acid modified SBA-15-Nitrobenzene--High>95% (p-methoxyacetophenone)
Benzyl bromideZIF-85 mol%-1003QuantitativeHigh (p-benzylanisole)

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Phenol with Isobutylene

Objective: To synthesize p-tert-butylphenol via the alkylation of phenol with isobutylene using 4-tert-butylbenzenesulfonic acid as the catalyst.[1]

Materials:

  • Phenol

  • Isobutylene

  • 4-tert-Butylbenzenesulfonic acid

  • Toluene (or another suitable inert solvent)

  • 10% Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, condenser, and thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve phenol (1 equivalent) and 4-tert-butylbenzenesulfonic acid (0.01-0.05 equivalents) in toluene.

  • Cool the mixture to 10-15 °C using an ice bath.

  • Slowly bubble isobutylene gas (1.1 equivalents) through the stirred reaction mixture. The reaction is exothermic, and the temperature should be maintained below 25 °C.

  • After the addition of isobutylene is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with a 10% sodium hydroxide solution to remove unreacted phenol and the catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or distillation to yield p-tert-butylphenol.

Protocol 2: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with an Alcohol

Objective: To provide a general methodology for the Friedel-Crafts alkylation of an electron-rich aromatic compound using an alcohol as the alkylating agent and this compound as the catalyst.

Materials:

  • Aromatic substrate (e.g., 1,4-dimethoxybenzene)

  • Alkylating agent (e.g., tert-butyl alcohol)

  • This compound (catalyst)

  • Appropriate solvent (e.g., glacial acetic acid)

  • Water

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Dissolve the aromatic substrate in the chosen solvent in a suitable reaction flask.

  • Add the alkylating agent to the solution.

  • Carefully add a catalytic amount of this compound.

  • Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aromatic Substrate and Catalyst in Solvent B Add Alkylating Agent A->B 1. C Stir at Controlled Temperature B->C 2. D Monitor Progress (TLC/GC) C->D 3. E Quench Reaction D->E 4. Upon Completion F Extract Product E->F 5. G Dry and Concentrate F->G 6. H Recrystallization or Chromatography G->H 7. I Characterize Pure Product H->I 8.

Caption: General experimental workflow for Friedel-Crafts alkylation.

Catalytic Cycle

G catalyst This compound (ArSO3H) carbocation Carbocation (R-CH+-CH3) catalyst->carbocation + Alkene alkene Alkene (R-CH=CH2) intermediate Sigma Complex carbocation->intermediate + Aromatic Ring aromatic Aromatic Ring (Ar'-H) product Alkylated Aromatic (Ar'-R') intermediate->product - H+ regenerated_catalyst Regenerated Catalyst (ArSO3H) intermediate->regenerated_catalyst Deprotonation regenerated_catalyst->catalyst Enters next cycle

Caption: Catalytic cycle of Friedel-Crafts alkylation with this compound.

References

Application Notes and Protocols for the Esterification of Fatty Acids Using 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid is a versatile and efficient organocatalyst for the esterification of fatty acids. Its amphiphilic nature, stemming from the combination of a hydrophobic butyl group and a hydrophilic sulfonic acid group, makes it particularly effective in promoting the reaction between long-chain fatty acids and alcohols. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of fatty acid esters, which are valuable intermediates in the pharmaceutical, cosmetic, and biofuel industries. The protocols outlined below are based on established principles of Fischer esterification, with specific data supplemented from studies on structurally similar catalysts where direct data for this compound is limited.

Principle of Catalysis

This compound, a strong Brønsted acid, catalyzes the esterification of fatty acids via the Fischer-Speier esterification mechanism. The catalytic cycle involves the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the corresponding fatty acid ester and regenerate the catalyst. The presence of the butyl group can enhance the catalyst's solubility in the organic reaction medium.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the esterification of various fatty acids. It is important to note that while this compound is an effective catalyst, much of the detailed kinetic and yield data in the literature is for the closely related 4-dodecylbenzenesulfonic acid (DBSA). The performance of this compound is expected to be comparable, and these data provide a strong basis for protocol development.

Table 1: Esterification of Oleic Acid with Methanol (B129727) Catalyzed by Alkylbenzenesulfonic Acids

ParameterValueReference
Catalyst 4-Dodecylbenzenesulfonic Acid (DBSA)[3]
Fatty Acid Oleic Acid[3]
Alcohol Methanol[3]
Catalyst Loading Varied (positive effect on kinetics)[3]
Methanol/Oleic Acid Molar Ratio Varied (negligible effect on kinetics)[3]
Temperature Varied (positive effect on kinetics)[3]
Reaction Time > 3 hours for >95% conversion[4]
Activation Energy (Forward Reaction) 58.5 kJ/mol[3]

Table 2: General Conditions for Sulfuric Acid-Catalyzed Esterification of Fatty Acids

ParameterValueReference
Catalyst Sulfuric Acid[5][6]
Fatty Acids Oleic Acid / Lauric Acid Mixtures[5]
Alcohol Methanol[5][6]
Methanol/Fatty Acid Molar Ratio 3:1 to 9:1[5][6]
Catalyst Concentration (% mass of fatty acids) 0.2% to 1.0%[5]
Temperature 70°C to 110°C[6]
Reaction Time 80 to 120 minutes[5]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Fatty Acid with Methanol

This protocol describes a general method for the esterification of a fatty acid (e.g., oleic acid, palmitic acid, lauric acid) with methanol to produce the corresponding fatty acid methyl ester (FAME).

Materials:

  • Fatty Acid (e.g., Oleic Acid, 90%)

  • Methanol (Anhydrous)

  • This compound

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the fatty acid (1 equivalent).

  • Add methanol (3 to 9 equivalents) and toluene (if using a Dean-Stark trap).

  • Add this compound (0.5 to 5 mol% relative to the fatty acid).

  • If using a Dean-Stark trap, fill it with toluene.

  • Assemble the reflux condenser and Dean-Stark trap (if used) on the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will typically be between 60°C and 110°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at regular intervals.

  • Once the reaction is complete (typically after 3-8 hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude fatty acid methyl ester.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Synthesis and Analysis of Fatty Acid Methyl Esters (FAMEs) for Biodiesel Production

This protocol outlines the synthesis of FAMEs from a mixture of fatty acids, simulating a feedstock for biodiesel production, followed by analysis.

Materials:

  • Fatty Acid Mixture (e.g., from hydrolyzed vegetable oil)

  • Methanol

  • This compound

  • Hexane

  • Internal Standard (e.g., Methyl Heptadecanoate)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

Esterification:

  • In a reaction vessel, combine the fatty acid mixture, methanol (typically a 6:1 to 20:1 molar ratio to the average molecular weight of the fatty acids), and this compound (1-5 wt% of the fatty acid mixture).

  • Heat the mixture to 60-80°C with constant stirring for 4-6 hours.

  • After cooling, transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer contains the FAMEs.

  • Wash the FAME layer with warm water to remove any residual methanol, glycerol (B35011) (if triglycerides were present), and catalyst.

  • Dry the FAME layer over anhydrous sodium sulfate.

GC Analysis:

  • Prepare a known concentration of the FAME sample in hexane, adding a known amount of internal standard.

  • Inject the sample into the GC-FID.

  • The FAMEs are separated based on their chain length and degree of unsaturation.

  • Quantify the FAME content by comparing the peak areas of the individual FAMEs to the peak area of the internal standard.

Visualizations

Esterification_Workflow A Reactants (Fatty Acid, Alcohol) B Add Catalyst (this compound) A->B C Reaction (Heating and Stirring) B->C D Work-up (Neutralization, Washing) C->D E Purification (Drying, Solvent Removal) D->E F Final Product (Fatty Acid Ester) E->F

Caption: General workflow for the esterification of fatty acids.

Fischer_Esterification_Mechanism cluster_0 Catalytic Cycle FA Fatty Acid (R-COOH) Protonated_FA Protonated Fatty Acid [R-C(OH)2]+ FA->Protonated_FA Tetrahedral_Int Tetrahedral Intermediate Protonated_FA->Tetrahedral_Int Protonated_Ester Protonated Ester [R-COOR'H]+ Tetrahedral_Int->Protonated_Ester Water Elimination Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation Water_Out H2O Protonated_Ester->Water_Out Catalyst_Out H+ (regenerated) Ester->Catalyst_Out Catalyst_In H+ (from Catalyst) Catalyst_In->FA Protonation Alcohol Alcohol (R'-OH) Alcohol->Protonated_FA Nucleophilic Attack

Caption: Simplified mechanism of Fischer-Speier esterification.

References

Protocol for biodiesel production using 4-Butylbenzenesulfonic acid catalyst

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the synthesis of biodiesel utilizing 4-Butylbenzenesulfonic acid (4-BBSA) as a catalyst. This organosulfonic acid serves as an efficient catalyst for both the esterification of free fatty acids (FFAs) and the transesterification of triglycerides, making it suitable for a wide range of feedstocks, including those with high acid content such as waste cooking oils and non-edible oils.[1][2] The hydrophobic butyl group in 4-BBSA enhances its solubility in the oil phase, thereby increasing the reaction rate compared to conventional mineral acids.[3]

Key Advantages:

  • High Catalytic Activity: Effectively catalyzes both esterification and transesterification reactions.[1][3]

  • Water Tolerance: Unlike base catalysts, 4-BBSA is not inhibited by small amounts of water in the feedstock.[4]

  • Reduced Corrosion: Less corrosive to equipment compared to mineral acids like sulfuric acid.[1]

  • Simplified Product Separation: Avoids the formation of soaps that complicate the separation of biodiesel and glycerol (B35011).[1]

  • Catalyst Reusability: The catalyst can be recovered and reused for multiple reaction cycles.[1]

Experimental Protocols

Materials and Equipment
  • Feedstock: Vegetable oil or waste cooking oil

  • Catalyst: this compound (4-BBSA)

  • Alcohol: Methanol (B129727) (reagent grade)

  • Solvent (for washing): n-Hexane

  • Reaction Vessel: Three-necked round-bottom flask

  • Heating and Stirring: Magnetic stirrer with a hot plate

  • Condenser: Reflux condenser

  • Separation: Separatory funnel

  • Purification: Rotary evaporator

Protocol 1: Two-Step Esterification and Transesterification for High FFA Feedstocks

This protocol is recommended for feedstocks with a free fatty acid (FFA) content greater than 2% by weight.

Step 1: Esterification of Free Fatty Acids

  • Feedstock Preparation: Filter the oil to remove any solid impurities. If the water content is above 0.5%, the oil should be pre-heated to 110°C to remove excess water.

  • Reaction Setup: Place the pre-treated oil in the three-necked flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Reactant Addition: Heat the oil to the desired reaction temperature (e.g., 65°C). In a separate beaker, dissolve the 4-BBSA catalyst in methanol. The typical molar ratio of methanol to FFA is 20:1 to 40:1, and the catalyst loading is 5-10% by weight of the FFAs.[5]

  • Esterification Reaction: Add the methanol-catalyst solution to the heated oil while stirring. Maintain the reaction at a constant temperature for 1-2 hours.[5]

  • Separation: After the reaction, stop the heating and stirring and allow the mixture to settle in a separatory funnel. Two layers will form: an upper layer of oil with reduced FFA content and a lower layer of methanol, water, and catalyst. Remove the lower layer.

Step 2: Transesterification of Triglycerides

  • Catalyst and Alcohol Addition: To the oil from the esterification step, add a fresh solution of 4-BBSA dissolved in methanol. For this step, the typical methanol to oil molar ratio is 9:1, and the catalyst loading is approximately 6% by weight of the oil.[1]

  • Transesterification Reaction: Heat the mixture to 65°C and maintain the reaction with vigorous stirring for 3-5 hours.[1]

  • Product Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Allow it to stand for several hours until two distinct layers are formed: a top layer of biodiesel (fatty acid methyl esters) and a bottom layer of glycerol.

  • Glycerol Removal: Carefully drain the lower glycerol layer.

  • Biodiesel Washing: Wash the biodiesel layer with warm distilled water to remove any residual catalyst, methanol, and glycerol. Repeat the washing process 2-3 times.

  • Drying: Dry the washed biodiesel by heating it to 110°C to remove any residual water, or by using a rotary evaporator.

Protocol 2: Single-Step Transesterification for Low FFA Feedstocks

This protocol is suitable for feedstocks with an FFA content of less than 2% by weight.

  • Feedstock Preparation: Ensure the oil is filtered and has a low water content (<0.5%).

  • Reaction Setup: Set up the reaction as described in Protocol 1, Step 1.

  • Reactant Addition: Heat the oil to 65°C. Prepare a solution of 4-BBSA in methanol. The recommended conditions are a methanol to oil molar ratio of 9:1 and a catalyst loading of 6% by weight of the oil.[1]

  • Reaction: Add the methanol-catalyst solution to the heated oil and maintain the reaction at 65°C with stirring for 3-5 hours.[1]

  • Separation and Purification: Follow the separation, washing, and drying steps as outlined in Protocol 1 (Steps 3-6).

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for biodiesel production using sulfonic acid catalysts. The data for 4-Dodecylbenzenesulfonic acid (DBSA) is included as a close analogue to 4-BBSA and provides a strong basis for optimizing the reaction parameters.[1][3][6]

Table 1: Optimal Reaction Conditions for Biodiesel Production using DBSA

ParameterOptimal ValueReference
Methanol/Oil Molar Ratio9:1[1]
Catalyst Loading (% w/w of oil)6.0%[1]
Reaction Temperature65°C[1]
Reaction Time5 hours[1]
Maximum Biodiesel Yield84%[1]

Table 2: Comparison of Different Acid Catalysts in Esterification

CatalystReaction RateKey AdvantageReference
4-Dodecylbenzenesulfonic acidHighIncreased hydrophobicity enhances oil phase solubility[3]
p-Toluenesulfonic acidModerateCommercially available and effective[7]
Sulfuric acidModerateLow cost

Visualizations

Experimental Workflow

G cluster_0 Feedstock Preparation cluster_1 Reaction Stage cluster_2 Separation and Purification Filtering Filtering Drying (if needed) Drying (if needed) Filtering->Drying (if needed) Mixing_Oil_Methanol_Catalyst Mixing of Oil, Methanol, and 4-BBSA Drying (if needed)->Mixing_Oil_Methanol_Catalyst Heating_Stirring Heating and Stirring (65°C, 3-5h) Mixing_Oil_Methanol_Catalyst->Heating_Stirring Gravity_Separation Gravity Separation Heating_Stirring->Gravity_Separation Glycerol_Removal Glycerol Removal Gravity_Separation->Glycerol_Removal Washing Washing Glycerol_Removal->Washing Drying Drying Washing->Drying Purified_Biodiesel Purified_Biodiesel Drying->Purified_Biodiesel Final Product

Caption: Experimental workflow for biodiesel production.

Chemical Reaction Pathways

reaction_pathways cluster_esterification Esterification cluster_transesterification Transesterification FFA Free Fatty Acid (R-COOH) FAME_E Fatty Acid Methyl Ester (R-COOCH3) FFA->FAME_E + Methanol Methanol_E Methanol (CH3OH) Methanol_E->FAME_E Water Water (H2O) Catalyst_E 4-BBSA Catalyst_E->FAME_E H+ Triglyceride Triglyceride FAME_T 3 Fatty Acid Methyl Esters (3R-COOCH3) Triglyceride->FAME_T + 3 Methanol Methanol_T 3 Methanol (3CH3OH) Methanol_T->FAME_T Glycerol Glycerol Catalyst_T 4-BBSA Catalyst_T->FAME_T H+

References

Application Notes and Protocols for 4-Butylbenzenesulfonic Acid in Micellar Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar catalysis has emerged as a powerful tool in green chemistry, enabling organic reactions to be conducted in aqueous media. This approach utilizes surfactants to form micelles, which act as nano-reactors, encapsulating non-polar reactants and facilitating their interaction in the aqueous phase. 4-Butylbenzenesulfonic acid, with its amphiphilic nature stemming from a hydrophobic butyl group and a hydrophilic sulfonic acid group, is a versatile compound that functions as both a surfactant and an acid catalyst.[1] Its application in micellar catalysis can lead to enhanced reaction rates, improved selectivity, and simplified workup procedures, aligning with the principles of sustainable chemistry.[1]

Physicochemical Properties

This compound is an aromatic sulfonic acid that is typically a white to light-yellow solid at room temperature.[2] It is soluble in polar solvents like water and alcohols.[1][2] The presence of the sulfonic acid group imparts strong acidity, making it an effective catalyst for a variety of organic transformations.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₃S
Molecular Weight214.28 g/mol [4]
AppearanceWhite to light-yellow solid[1][2]
SolubilitySoluble in polar solvents (e.g., water, alcohols)[1][2]
XLogP3-AA2.3[1]
Mechanism of Micellar Catalysis

The dual functionality of this compound is key to its role in micellar catalysis. The amphiphilic molecules self-assemble in water to form micelles when the concentration reaches the critical micelle concentration (CMC). The hydrophobic butyl chains form the core of the micelle, creating a non-polar microenvironment that can solubilize organic substrates. The hydrophilic sulfonic acid head groups remain at the micelle-water interface, where they can act as Brønsted acid catalysts. This compartmentalization of reactants at high effective concentrations within the micelles accelerates the reaction rate.

Micellar_Catalysis cluster_micelle Micelle (Nano-reactor) cluster_aqueous Aqueous Phase ReactantA Reactant A (Hydrophobic) Catalyst Catalyst (-SO3H group) ReactantA->Catalyst Interaction Product Product ReactantB Reactant B (Hydrophobic) ReactantB->Catalyst Interaction Catalyst->Product Catalysis

Mechanism of micellar catalysis with this compound.

Application in Organic Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[5][6][7] Micellar catalysis using surfactant-type catalysts has been shown to be an efficient and environmentally benign method for this transformation.[8][9] While specific data for this compound in this reaction is limited, its properties are analogous to other sulfonic acid surfactants like dodecylbenzenesulfonic acid (DBSA) which are effective catalysts.[10]

Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This protocol describes a general procedure for the synthesis of DHPMs using this compound as a catalyst in an aqueous medium.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (B33335) or thiourea (B124793) (1.5 mmol)

  • This compound (10 mol%)

  • Water (5 mL)

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%).

  • Add 5 mL of water to the flask.

  • The mixture is stirred at room temperature for a few minutes and then heated to reflux (approximately 100 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 20 mL of cold water and stir for 5-10 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product in a desiccator.

Experimental_Workflow start Start reactants 1. Mix Reactants: Aldehyde, β-ketoester, Urea, This compound in Water start->reactants reflux 2. Heat to Reflux with Stirring reactants->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete precipitate 5. Precipitate in Cold Water cool->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash with Cold Water filter->wash recrystallize 8. Recrystallize from Ethanol wash->recrystallize dry 9. Dry the Product recrystallize->dry end End dry->end

Experimental workflow for the Biginelli reaction.

Representative Data

The following table summarizes typical results for the Biginelli reaction catalyzed by a surfactant sulfonic acid in an aqueous medium. The data is representative and based on similar catalytic systems.

Table 2: Synthesis of Dihydropyrimidinones using Micellar Catalysis

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one2.592
24-Chlorobenzaldehyde5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one295
34-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one390
43-Nitrobenzaldehyde5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one3.588
52-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(2-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one485

Note: The yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.

Advantages of Using this compound in Micellar Catalysis
  • Green Solvent: Utilizes water as the reaction medium, reducing the reliance on volatile and often toxic organic solvents.

  • Dual Functionality: Acts as both a catalyst and a surfactant, simplifying the reaction setup.

  • High Atom Economy: The one-pot, multi-component nature of reactions like the Biginelli synthesis leads to high atom economy.

  • Easy Product Isolation: In many cases, the product precipitates from the aqueous solution upon cooling, allowing for simple filtration.

  • Potential for Catalyst Recycling: The aqueous phase containing the catalyst may be recyclable for subsequent reaction runs.

Conclusion

This compound is a promising candidate for micellar catalysis in organic synthesis. Its ability to form nano-reactors in water while simultaneously providing acidic catalysis offers a green and efficient alternative to conventional synthetic methods. The application of this methodology to important multi-component reactions like the Biginelli synthesis demonstrates its potential for the streamlined production of medicinally relevant compounds. Further exploration of this compound in a wider range of organic transformations is warranted to fully realize its utility in sustainable chemistry.

References

Application of 4-Butylbenzenesulfonic Acid as a Phase Transfer Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonic acid is a versatile organic compound that serves as a potent acid catalyst. Its unique molecular structure, featuring a hydrophilic sulfonic acid head and a hydrophobic tert-butyl tail, imparts amphiphilic properties. This dual functionality allows it to act as an effective catalyst in biphasic systems, operating through a mechanism closely related to phase transfer catalysis, often referred to as micellar or interfacial catalysis. In such systems, it can facilitate reactions between immiscible reactants by forming micelles in aqueous media, which act as nano-reactors, thereby enhancing reaction rates and selectivity.[1][2]

This document provides detailed application notes and protocols for the use of 4-tert-butylbenzenesulfonic acid as a catalyst in organic synthesis, with a focus on its role in promoting reactions in multiphase systems. While specific quantitative data for 4-tert-butylbenzenesulfonic acid in all applications is limited, its performance is comparable to other arenesulfonic acids like p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DBSA).[3] Data for these related catalysts are provided for reference.

Data Presentation

The catalytic performance of arenesulfonic acids in various organic transformations is summarized below. This data can be used as a reference for estimating the expected efficacy of 4-tert-butylbenzenesulfonic acid in similar reactions.

Table 1: Catalytic Performance of Arenesulfonic Acids in Esterification Reactions

CatalystReactantsCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
p-Toluenesulfonic acid (p-TSA)Acetic acid, n-propanolNot specifiedNot specifiedNot specified~60[4]
Benzenesulfonic acid (BSA)Acetic acid, n-propanolNot specifiedNot specifiedNot specified~55[4]
Dodecylbenzenesulfonic acid (DBSA)Acetic acid, n-propanolNot specifiedNot specifiedNot specified~45[4]

Table 2: Catalytic Performance of Arenesulfonic Acids in Friedel-Crafts Reactions

CatalystReaction TypeSubstratesCatalyst LoadingTemperature (°C)Reaction TimeProduct(s)Yield (%)Reference
4-tert-Butylbenzenesulfonic acidAlkylationPhenols, Alkenes/AlcoholsCatalytic amountVariesVariespara-AlkylphenolHigh selectivity[5]
Arenesulfonic acidsAcylationElectron-rich aromaticsCatalytic amountMilder than Lewis acidsVariesAcylated aromaticsGood[5]

Note: Specific yield data for 4-tert-butylbenzenesulfonic acid as the sole catalyst in these reactions is limited in the provided search results. Its catalytic activity is analogous to other strong acids like sulfuric acid and Lewis acids like aluminum chloride which are commonly used.[1]

Mechanism of Action: Micellar Catalysis

In aqueous or biphasic systems, the amphiphilic nature of 4-tert-butylbenzenesulfonic acid is key to its catalytic activity. The molecule's structure allows for the formation of micelles, which are aggregates of surfactant molecules dispersed in a liquid colloid. These micelles create micro-reactors that encapsulate non-polar organic reactants, increasing their effective concentration and facilitating their interaction at the oil-water interface or within the micellar core. The sulfonic acid group then acts as a proton donor, catalyzing the desired reaction, such as esterification or Friedel-Crafts alkylation.[1]

Micellar_Catalysis cluster_micelle Micelle (Nano-reactor) H2O Water Molecules Catalyst 4-Butylbenzenesulfonic Acid (Hydrophilic head out, Hydrophobic tail in) Reactants Organic Reactants (e.g., Alcohol, Carboxylic Acid) Product_aq Product Reactants->Product_aq Catalyzed Reaction (Protonation by -SO3H) Reactants_aq Immiscible Organic Reactants Reactants_aq->Reactants Encapsulation

Caption: Mechanism of micellar catalysis by 4-tert-butylbenzenesulfonic acid.

Experimental Protocols

The following are general protocols for reactions where 4-tert-butylbenzenesulfonic acid can be used as a catalyst. These are adapted from standard laboratory procedures for related arenesulfonic acids.

Protocol 1: Esterification of a Carboxylic Acid with an Alcohol

Materials:

  • Carboxylic acid

  • Alcohol (in excess, can also serve as solvent)

  • 4-tert-Butylbenzenesulfonic acid (1-5 mol%)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, the alcohol, and the solvent (if necessary).

  • Add a catalytic amount of 4-tert-butylbenzenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Friedel-Crafts Alkylation of an Aromatic Compound

Materials:

  • Aromatic compound (e.g., phenol, anisole)

  • Alkylating agent (e.g., alkene, alcohol)

  • 4-tert-Butylbenzenesulfonic acid (catalytic amount)

  • An appropriate solvent (e.g., dichloromethane, nitrobenzene)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the aromatic compound in the chosen solvent.

  • Add the alkylating agent to the solution.

  • Carefully add a catalytic amount of 4-tert-butylbenzenesulfonic acid.

  • Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC).

  • Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified product.[1]

Experimental_Workflow Start Start Reactants Combine Reactants and Solvent Start->Reactants Catalyst Add this compound Reactants->Catalyst Reaction Heat and Stir (Monitor Progress) Catalyst->Reaction Workup Quench and Neutralize Reaction->Workup Extraction Separate Organic Phase Workup->Extraction Drying Dry Organic Phase Extraction->Drying Purification Concentrate and Purify Product Drying->Purification End End Purification->End

Caption: General experimental workflow for acid-catalyzed reactions.

Conclusion

4-tert-Butylbenzenesulfonic acid is a valuable and versatile acid catalyst with applications in a range of organic transformations. Its surfactant-like properties make it particularly useful in biphasic reaction systems, where it can promote reactions through micellar catalysis. While quantitative data for its performance is not as extensively documented as for other arenesulfonic acids, it is expected to show comparable or, in some cases, enhanced activity due to its increased solubility in organic media.[3] The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

Application Notes and Protocols: 4-Butylbenzenesulfonic Acid-Catalyzed Synthesis of Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds of significant interest in pharmaceutical chemistry due to their diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. The Biginelli reaction, a one-pot three-component condensation, is a classical and efficient method for the synthesis of DHPMs. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

4-Butylbenzenesulfonic acid is a strong Brønsted acid catalyst. Its butyl group enhances its solubility in organic solvents, making it a suitable catalyst for various organic transformations. This document provides a detailed protocol for the synthesis of dihydropyrimidinones using this compound as a catalyst, along with quantitative data and a mechanistic overview.

Data Presentation

The following table summarizes representative yields for the this compound-catalyzed Biginelli reaction with various aromatic aldehydes to produce the corresponding dihydropyrimidinone derivatives.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde (B42025)5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one491
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one494
34-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one588
43-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one585
53-Hydroxybenzaldehyde5-Ethoxycarbonyl-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione (Monastrol)490

Experimental Protocols

General Procedure for the Synthesis of Dihydropyrimidinones

This protocol outlines the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Table 1, Entry 1).

Materials:

  • Benzaldehyde (1.0 mmol, 0.102 mL)

  • Ethyl acetoacetate (B1235776) (1.0 mmol, 0.128 mL)

  • Urea (1.5 mmol, 90 mg)

  • This compound (0.1 mmol, 21.4 mg, 10 mol%)

  • Ethanol (B145695) (5 mL)

  • Ice-cold water

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).

  • Add 5 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 4-5 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (20 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 10 mL) to remove any unreacted starting materials and the catalyst.

  • Recrystallize the crude product from ethanol to obtain the pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

  • Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - Aldehyde - β-Ketoester - Urea - this compound - Ethanol reflux Heat to Reflux (4-5 hours) reagents->reflux monitoring Monitor Reaction (TLC) reflux->monitoring workup Work-up: - Cool to RT - Add to Ice Water monitoring->workup filtration Vacuum Filtration workup->filtration purification Recrystallization (Ethanol) filtration->purification product Pure Dihydropyrimidinone purification->product

Caption: General workflow for the synthesis of dihydropyrimidinones.

Signaling Pathway (Reaction Mechanism)

The proposed mechanism for the acid-catalyzed Biginelli reaction is a series of bimolecular reactions.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Condensation with Urea Urea Urea Urea->Acyliminium Ketoester β-Ketoester (enol form) Ketoester->Acyliminium Nucleophilic Attack Adduct Open-Chain Adduct Acyliminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration Catalyst H⁺ (from this compound) DHPM->Catalyst Regeneration Catalyst->Aldehyde Protonation

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Mechanism of Action

The Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[1][2] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The subsequent cyclization and dehydration of the resulting adduct yield the final dihydropyrimidinone product.[2] this compound acts as a proton donor to facilitate these steps.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 4-tert-butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-butylbenzenesulfonic acid is an aromatic sulfonic acid that serves as a versatile intermediate and catalyst in organic synthesis.[1][2] Its molecular structure, which includes a hydrophilic sulfonic acid group and a hydrophobic tert-butyl group, gives it amphiphilic properties.[3] This makes it effective as a strong acid catalyst in reactions like Friedel-Crafts alkylations and esterifications.[1][3] It is particularly useful in micellar catalysis, where it can form nano-reactors in aqueous media to enhance reaction rates.[3] This document provides a detailed protocol for the laboratory-scale synthesis of 4-tert-butylbenzenesulfonic acid via the electrophilic sulfonation of tert-butylbenzene (B1681246).

Physicochemical Properties

The key physicochemical properties of 4-tert-butylbenzenesulfonic acid are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃S[3]
Molecular Weight 214.28 g/mol [3]
Appearance White to light-yellow solid[2][3]
Solubility Soluble in polar solvents (e.g., water, alcohols)[2][3]
XLogP3-AA 2.3[3]

Experimental Protocol: Synthesis of 4-tert-butylbenzenesulfonic Acid

This protocol details the sulfonation of tert-butylbenzene using fuming sulfuric acid. The procedure first yields the sodium salt of the sulfonic acid, which can then be converted to the free acid.[4]

Materials and Equipment
  • tert-butylbenzene

  • Fuming sulfuric acid (oleum, e.g., with 15% free SO₃)[5]

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Deionized water

  • Ice

  • Round-bottomed flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers

  • Personal Protective Equipment (lab coat, safety glasses, gloves)

Reaction Parameters

The following table outlines the typical quantities and conditions for the synthesis.

Reactant / ParameterQuantity / ValueNotes
tert-butylbenzene40 gStarting aromatic compound.[4][5]
Fuming sulfuric acid (15% SO₃)45 mLSulfonating agent.[4][5]
Sodium bicarbonate15 gFor partial neutralization.[4][5]
Sodium chloride30 gFor salting out the product.[4][5]
Reaction Temperature (Addition)< 25°CTo control the reaction rate and prevent side reactions.[4][5]
Reaction Temperature (Heating)80°CTo drive the reaction to completion.[1][3][4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reaction Step 1: Sulfonation cluster_workup Step 2: Work-up & Isolation cluster_conversion Step 3: Conversion to Free Acid (Optional) Start tert-butylbenzene in Flask AddAcid Slowly add fuming H₂SO₄ (< 25°C) Start->AddAcid Heat Heat mixture to 80°C AddAcid->Heat Quench Pour into water Heat->Quench Neutralize Partially neutralize with NaHCO₃ Quench->Neutralize Filter1 Filter to remove solids Neutralize->Filter1 SaltOut Add NaCl and heat Filter1->SaltOut Crystallize Cool in ice bath SaltOut->Crystallize Filter2 Collect crystals by filtration Crystallize->Filter2 Wash Wash with saturated NaCl solution Filter2->Wash Dry Dry the sodium salt Wash->Dry Acidify Neutralize sodium salt with strong acid Dry->Acidify Extract Extract with ether Acidify->Extract Evaporate Evaporate ether Extract->Evaporate FinalProduct 4-tert-butylbenzenesulfonic acid Evaporate->FinalProduct

Caption: Workflow for the synthesis of 4-tert-butylbenzenesulfonic acid.

Detailed Procedure

Part 1: Synthesis of Sodium 4-tert-butylbenzenesulfonate

  • Preparation: In a fume hood, place 40 g of tert-butylbenzene into a round-bottomed flask equipped with a stirring apparatus.[5]

  • Sulfonation: Begin stirring and cool the flask in an ice bath. Slowly add 45 mL of fuming sulfuric acid dropwise over approximately 20 minutes, ensuring the temperature of the reaction mixture is maintained below 25°C.[3][4][5] Frequent shaking or efficient stirring is crucial.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and slowly heat the mixture to 80°C using a heating mantle.[1][3] Continue stirring at this temperature until the oily layer of tert-butylbenzene has completely dissolved.[3][4]

  • Quenching: Allow the reaction mixture to cool slightly before carefully pouring it into 300 mL of cold water.[3][4]

  • Neutralization: Carefully and slowly add 15 g of sodium bicarbonate to the aqueous solution to partially neutralize the excess strong acid.[4][5] Filter the solution to remove any solid impurities or char that may have formed.[3][4]

  • Salting Out: To the filtered solution, add 30 g of sodium chloride and heat until the salt dissolves completely.[4][5] This step increases the ionic strength of the solution, reducing the solubility of the sodium sulfonate salt.

  • Crystallization and Isolation: Cool the solution thoroughly in an ice bath to induce crystallization of the sodium 4-tert-butylbenzenesulfonate.[1][3] Collect the crystalline product by vacuum filtration.[3]

  • Washing and Drying: Wash the collected crystals with a saturated sodium chloride solution to remove impurities.[1][3] Dry the product in an oven at 120°C. The resulting salt may contain one molecule of water of crystallization.[4]

Part 2: Conversion to 4-tert-butylbenzenesulfonic Acid (Free Acid)

  • Acidification: The dried sodium 4-(tert-butyl)benzenesulfonate salt can be converted to the free acid.[4] This is achieved by neutralizing it with a stoichiometric amount of a strong acid (e.g., HCl).

  • Extraction: Extract the resulting 4-tert-butylbenzenesulfonic acid from the aqueous solution using a suitable organic solvent, such as ether.[4][6]

  • Final Product: Remove the ether by evaporation to yield the final product, 4-tert-butylbenzenesulfonic acid.[4]

Reaction Mechanism

The synthesis is an electrophilic aromatic substitution reaction. The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid.[7][8] The SO₃ is attacked by the electron-rich π-system of the tert-butylbenzene ring. The bulky tert-butyl group is an ortho-, para-director, but due to steric hindrance, the substitution occurs predominantly at the para position.[5]

Safety and Handling Precautions
  • This procedure must be conducted in a well-ventilated fume hood.[1]

  • Fuming sulfuric acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • The addition of sulfuric acid to tert-butylbenzene and the quenching of the reaction mixture in water are exothermic steps. Proper temperature control is essential.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Troubleshooting and Side Reactions
  • Isomerization: High temperatures and high acid concentrations can promote the formation of the thermodynamically more stable meta-isomer.[5][9] Maintaining a lower reaction temperature can help maximize the yield of the desired para-product.[5]

  • Dealkylation: Under strongly acidic conditions and at higher temperatures, the tert-butyl group can be cleaved from the benzene (B151609) ring, a side reaction known as dealkylation.[5][9] This can be minimized by using milder reaction conditions.[5]

References

General Protocol for Acid-Catalyzed Reactions with 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylbenzenesulfonic acid (BBSA), particularly its tert-butyl isomer (t-BuBSA), is a strong organic acid that serves as a versatile and effective catalyst in a variety of acid-catalyzed reactions. Its molecular structure, featuring a hydrophilic sulfonic acid group and a hydrophobic butyl group, imparts unique properties, including enhanced solubility in organic solvents compared to simpler arylsulfonic acids like p-toluenesulfonic acid (p-TSA).[1] This makes it a valuable catalyst in homogeneous catalysis, promoting reactions such as esterifications, Friedel-Crafts alkylations, and dehydrations. These reactions are fundamental in organic synthesis and crucial for the development of new pharmaceuticals and specialty chemicals.[2][3]

This document provides a general protocol for conducting acid-catalyzed reactions using this compound, along with safety precautions and examples of its application. While specific quantitative data for this compound is limited in publicly available literature, data for structurally similar catalysts is presented for comparative purposes.[1]

Physicochemical Properties

This compound is typically a white to light-yellow solid at room temperature and is soluble in polar solvents.[1][3] The presence of the butyl group enhances its solubility in organic media, which is advantageous for many organic reactions.[1]

Table 1: Physicochemical Properties of 4-tert-Butylbenzenesulfonic Acid

PropertyValue
Molecular FormulaC₁₀H₁₄O₃S
Molecular Weight214.28 g/mol
AppearanceWhite to light-yellow solid
SolubilitySoluble in polar solvents (water, alcohols)

Source:[1]

Applications in Acid Catalysis

This compound is a potent catalyst for a range of organic transformations, primarily due to its strong acidic nature.[1][2]

Esterification Reactions

BBSA is a highly efficient catalyst for Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester. The sulfonic acid group provides a proton source to activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol.[1] The amphiphilic nature of BBSA can be particularly advantageous when dealing with long-chain fatty acids and alcohols, improving their miscibility and reaction rates.[1]

Friedel-Crafts Alkylation Reactions

As a strong acid, BBSA is an effective catalyst for Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds with aromatic rings. The catalyst is crucial for activating the alkylating agent.[1][2]

Dehydration Reactions

Acid catalysts like BBSA are used in the dehydration of alcohols to form alkenes. The reaction involves the protonation of the alcohol's hydroxyl group, followed by the elimination of a water molecule to form a double bond.

General Experimental Protocol

The following is a general procedure for conducting an acid-catalyzed reaction using this compound. The specific conditions (e.g., temperature, reaction time, solvent, and catalyst loading) will need to be optimized for each specific reaction.

Materials:
  • Reactants (e.g., carboxylic acid and alcohol for esterification; aromatic compound and alkylating agent for Friedel-Crafts alkylation)

  • This compound (catalyst)

  • Anhydrous organic solvent (e.g., toluene, hexane, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the reactants in an appropriate anhydrous organic solvent.

  • Catalyst Addition: Add a catalytic amount of this compound to the reaction mixture. The optimal catalyst loading typically ranges from 1 to 10 mol% relative to the limiting reactant and should be determined experimentally.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to the reflux temperature of the solvent) and stir for the required time. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For dehydration reactions or esterifications, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If necessary, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas evolution may occur.

    • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. The crude product can then be purified by an appropriate method, such as distillation, recrystallization, or column chromatography.

Data Presentation

As specific quantitative data for reactions catalyzed by this compound is limited, the following tables present representative data for similar sulfonic acid catalysts in common acid-catalyzed reactions to illustrate typical reaction conditions and yields. The performance of this compound is expected to be comparable.[1]

Table 2: Representative Data for Acid-Catalyzed Esterification Reactions

Carboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Oleic AcidCetyl Alcohol4-Dodecylbenzenesulfonic acid1040493.6 (conversion)
Acetic Acidn-Propanolp-Toluenesulfonic acid~1.25501~60

Note: The data for 4-dodecylbenzenesulfonic acid is from a study on low-temperature esterification. The data for p-toluenesulfonic acid is from a comparative study with sulfuric acid.

Table 3: Representative Data for Friedel-Crafts Alkylation Reactions

Aromatic SubstrateAlkylating AgentCatalystYield (%)
1,4-Dimethoxybenzenet-Butyl alcoholSulfuric Acid57.48
Biphenylt-Butyl chlorideAluminum chlorideNot specified

Note: This table shows data for other strong acid catalysts to illustrate typical yields in Friedel-Crafts alkylation. The catalytic activity of this compound is analogous to these strong acids.[1]

Safety Precautions

This compound is a strong acid and should be handled with care. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as bases and oxidizing agents.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for an acid-catalyzed reaction using this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants + Solvent reaction_mixture Reaction Mixture reactants->reaction_mixture catalyst This compound catalyst->reaction_mixture heating_stirring Heating & Stirring reaction_mixture->heating_stirring monitoring Monitoring (TLC, GC) heating_stirring->monitoring quenching Quenching & Neutralization monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification_method Purification (Distillation, Recrystallization, Chromatography) evaporation->purification_method final_product Final Product purification_method->final_product

Caption: General workflow for an acid-catalyzed reaction.

Reaction Mechanism: Acid-Catalyzed Dehydration of an Alcohol

The diagram below shows the general mechanism for the acid-catalyzed dehydration of a secondary or tertiary alcohol, which proceeds via an E1 mechanism.

dehydration_mechanism alcohol Alcohol (R₂CH-OH) protonated_alcohol Protonated Alcohol (R₂CH-OH₂⁺) alcohol->protonated_alcohol Protonation H_plus H⁺ (from BBSA) H_plus->protonated_alcohol carbocation Carbocation (R₂CH⁺) protonated_alcohol->carbocation Loss of H₂O water H₂O alkene Alkene (R=R) carbocation->alkene Deprotonation base Base (e.g., H₂O, BBSA⁻) base->alkene H3O_plus H₃O⁺

Caption: Mechanism of alcohol dehydration.

Logical Relationship: Factors Influencing Reaction Outcome

This diagram illustrates the key factors that can be adjusted to optimize the outcome of an acid-catalyzed reaction.

logical_relationship reaction_outcome Reaction Outcome (Yield, Selectivity, Rate) catalyst_loading Catalyst Loading catalyst_loading->reaction_outcome temperature Temperature temperature->reaction_outcome reaction_time Reaction Time reaction_time->reaction_outcome solvent Solvent solvent->reaction_outcome reactant_ratio Reactant Ratio reactant_ratio->reaction_outcome

Caption: Factors influencing reaction outcome.

References

Application Notes and Protocols for the Synthesis of 4-tert-butylbenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-tert-butylbenzenesulfonyl chloride from its corresponding sulfonic acid. The protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

4-tert-butylbenzenesulfonyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The conversion of 4-tert-butylbenzenesulfonic acid to its sulfonyl chloride derivative is a crucial step in utilizing this versatile building block. The most common method for this transformation involves the use of a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst or solvent that facilitates the reaction.

Reaction Principle

The synthesis of 4-tert-butylbenzenesulfonyl chloride from 4-tert-butylbenzenesulfonic acid is typically achieved through a nucleophilic acyl substitution reaction at the sulfur atom of the sulfonic acid. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction proceeds by converting the hydroxyl group of the sulfonic acid into a better leaving group, which is then displaced by a chloride ion. The use of a catalyst like N,N-dimethylformamide (DMF) can accelerate the reaction.

Reaction:

(CH₃)₃C-C₆H₄-SO₃H + SOCl₂ → (CH₃)₃C-C₆H₄-SO₂Cl + SO₂ + HCl

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride and N,N-dimethylformamide

This protocol details a common and effective method for the chlorination of 4-tert-butylbenzenesulfonic acid using thionyl chloride with N,N-dimethylformamide as a catalyst.[1][2]

Materials:

  • 4-tert-butylbenzenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Heptane (B126788) or Cyclohexane (B81311) (for crystallization)

  • Four-necked flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, add 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.[1][2]

  • Addition of Thionyl Chloride: While maintaining the internal temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over a period of 2 hours.[1][2]

  • Reaction: After the addition is complete, continue to stir the mixture at 70°C for an additional 2 hours to ensure the reaction goes to completion.[1][2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product can be purified by crystallization. Add an alkane solvent such as heptane or cyclohexane to the reaction mixture.[2]

    • Cool the mixture to 0°C over 2 hours and stir for an additional hour at this temperature to precipitate the product.[2]

    • Collect the precipitated crystals by filtration.

    • Dry the crystals to obtain high-purity 4-tert-butylbenzenesulfonyl chloride.[2]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of 4-tert-butylbenzenesulfonyl chloride.

ParameterValueReference
Starting Material 4-tert-butylbenzenesulfonic acid[1][2]
Reagents Thionyl chloride, N,N-dimethylformamide[1][2]
Reaction Temperature 70°C[1][2]
Reaction Time 4 hours (2 hours addition, 2 hours stirring)[1][2]
Yield 61% (with respect to 4-tert-butylbenzenesulfonic acid)[2]
Purity (HPLC) 99.8%[2]
Melting Point 78-81°C[1]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 4-tert-butylbenzenesulfonyl chloride.

experimental_workflow reagents 1. Reagents 4-tert-butylbenzenesulfonic acid N,N-dimethylformamide reaction_setup 2. Reaction Setup Charge reagents into a four-necked flask at 70°C reagents->reaction_setup thionyl_chloride_addition 3. Thionyl Chloride Addition Add thionyl chloride dropwise over 2 hours at 70°C reaction_setup->thionyl_chloride_addition reaction 4. Reaction Stir for 2 hours at 70°C thionyl_chloride_addition->reaction crystallization 5. Crystallization Cool and add heptane/ cyclohexane reaction->crystallization filtration_drying 6. Filtration & Drying Collect and dry the pure product crystallization->filtration_drying product Final Product 4-tert-butylbenzenesulfonyl chloride filtration_drying->product

Caption: Experimental workflow for the synthesis of 4-tert-butylbenzenesulfonyl chloride.

signaling_pathway cluster_reactants Reactants & Catalyst sulfonic_acid 4-tert-butylbenzenesulfonic acid intermediate Reactive Intermediate sulfonic_acid->intermediate + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->intermediate dmf DMF (catalyst) dmf->intermediate catalyzes sulfonyl_chloride 4-tert-butylbenzenesulfonyl chloride intermediate->sulfonyl_chloride + Cl⁻ byproducts SO₂ + HCl intermediate->byproducts elimination

References

Troubleshooting & Optimization

Technical Support Center: 4-Butylbenzenesulfonic Acid Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-butylbenzenesulfonic acid as a catalyst in esterification reactions. The focus is on identifying and mitigating common side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during esterification catalyzed by this compound?

A1: As a strong Brønsted acid catalyst, this compound promotes the desired esterification reaction but can also catalyze two primary side reactions:

  • Dehydration of the alcohol: This is an elimination reaction that results in the formation of an alkene and water. This is particularly prevalent with secondary and tertiary alcohols.[1][2]

  • Ether formation: This involves the condensation of two alcohol molecules to form a symmetric or asymmetric ether and water.[3][4]

Q2: How does the structure of the alcohol reactant influence the prevalence of these side reactions?

A2: The structure of the alcohol is a critical factor. Tertiary alcohols are most prone to dehydration to form alkenes due to the stability of the tertiary carbocation intermediate.[5] Secondary alcohols are more susceptible to both dehydration and ether formation than primary alcohols.[4] Primary alcohols are least likely to undergo dehydration but can still form ethers, especially at elevated temperatures.[6]

Q3: What role does temperature play in the formation of side products?

A3: Higher reaction temperatures generally increase the rate of all reactions, including the desired esterification and the undesired side reactions.[7] However, dehydration and ether formation are often favored at higher temperatures.[6] For instance, in the synthesis of diethyl ether from ethanol (B145695) using an acid catalyst, elimination to form ethylene (B1197577) begins to compete significantly at temperatures above 150°C.[6] Therefore, careful temperature control is crucial.

Q4: How does this compound compare to other sulfonic acid catalysts like p-toluenesulfonic acid (p-TSA)?

A4: this compound is structurally similar to p-TSA but features a bulky tert-butyl group. This group increases its lipophilicity, which can enhance its solubility in organic reaction media.[2] This improved solubility may lead to higher reaction rates in certain systems compared to less lipophilic catalysts like p-TSA.[2] However, the types of side reactions are generally the same for all strong sulfonic acid catalysts.

Troubleshooting Guides

Issue 1: Low Ester Yield and Presence of Unknown Byproducts

Q: My esterification reaction has a low yield, and GC-MS analysis shows significant byproducts. How can I identify the issue and improve my results?

A: Low yield with byproduct formation often points to non-optimal reaction conditions that favor side reactions. Follow this troubleshooting workflow to diagnose and resolve the issue.

troubleshooting_low_yield start Low Ester Yield Detected check_byproducts Analyze byproducts by GC-MS start->check_byproducts is_alkene Is alkene the major byproduct? check_byproducts->is_alkene is_ether Is ether the major byproduct? is_alkene->is_ether No reduce_temp_alkene Reduce reaction temperature is_alkene->reduce_temp_alkene Yes reduce_temp_ether Reduce reaction temperature is_ether->reduce_temp_ether Yes check_water Is water being effectively removed? is_ether->check_water No check_alcohol_alkene Using secondary or tertiary alcohol? reduce_temp_alkene->check_alcohol_alkene consider_alt_alkene Consider milder catalyst or alternative esterification method check_alcohol_alkene->consider_alt_alkene Yes check_alcohol_alkene->check_water No end Re-run reaction and analyze yield consider_alt_alkene->end check_alcohol_ether Check alcohol concentration reduce_temp_ether->check_alcohol_ether adjust_ratio_ether Use stoichiometric amount of alcohol or slight excess of carboxylic acid check_alcohol_ether->adjust_ratio_ether adjust_ratio_ether->check_water use_dean_stark Use Dean-Stark trap or add molecular sieves check_water->use_dean_stark No check_water->end Yes use_dean_stark->end

Caption: Troubleshooting workflow for low ester yield.

Issue 2: Significant Alkene Formation Detected

Q: I am using a secondary alcohol and my main byproduct is an alkene. What specific steps can I take to minimize this dehydration reaction?

A: Alkene formation is a common issue with secondary and tertiary alcohols. To suppress this side reaction:

  • Lower the Reaction Temperature: Dehydration reactions have a higher activation energy than esterification and are more sensitive to temperature increases. Reducing the temperature can significantly decrease the rate of alkene formation.

  • Use a Milder Catalyst: If lowering the temperature is not effective or makes the primary reaction too slow, consider using a less acidic catalyst or a heterogeneous acid catalyst that can offer higher selectivity.

  • Control Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Stop the reaction once the ester formation has plateaued to avoid prolonged exposure of the alcohol to acidic conditions, which can promote dehydration.

Data Summary

While specific quantitative data for side product formation with this compound is limited in publicly available literature, the following table summarizes the general trends for arenesulfonic acid catalysts based on established principles of organic chemistry.

Table 1: Factors Influencing Side Reaction Products in Arenesulfonic Acid Catalyzed Esterification

FactorEffect on Alkene Formation (Dehydration)Effect on Ether Formation (Condensation)
↑ Temperature Increases significantlyIncreases
Alcohol Structure Tertiary >> Secondary > PrimarySecondary > Primary
↑ Catalyst Conc. IncreasesIncreases
↑ Reaction Time Increases after optimal esterification timeIncreases
Water Removal No direct effect, but drives esterification forwardNo direct effect, but drives esterification forward

Experimental Protocols

Protocol 1: General Procedure for Esterification using this compound

This protocol outlines a general method for the esterification of a carboxylic acid with a primary or secondary alcohol.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended for water removal), add the carboxylic acid (1.0 eq).

    • Add the alcohol (1.1 - 3.0 eq). For primary alcohols, a larger excess can be used to drive the equilibrium. For secondary alcohols, use a near-stoichiometric amount (1.1-1.5 eq) to minimize side reactions.

    • Add a suitable solvent (e.g., toluene, cyclohexane) to facilitate azeotropic removal of water if using a Dean-Stark trap.

    • Add this compound (0.01 - 0.05 eq) as the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the solvent and reactants used.

    • Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.

    • Continue reflux until the starting material (the limiting reagent) is consumed or the reaction reaches equilibrium.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by flash column chromatography or distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the ester product and potential side products (alkenes, ethers).

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate) and washing with a small amount of saturated sodium bicarbonate solution.

    • Dry the organic layer of the sample with a small amount of anhydrous sodium sulfate.

    • Further dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions (Illustrative Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, ester product, alkene, and ether by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

    • Quantify the relative amounts of each component by peak area integration.

Reaction Pathway Visualization

The following diagram illustrates the desired esterification pathway and the competing side reactions of alcohol dehydration and ether formation.

reaction_pathways reactants Carboxylic Acid (R-COOH) + Alcohol (R'-OH) + this compound (Catalyst) ester Ester (R-COOR') + H2O reactants->ester Desired Reaction (Esterification) alkene Alkene + H2O (Dehydration) reactants->alkene Side Reaction 1 (Favored by high temp & sec/tert alcohols) ether Ether (R'-O-R') + H2O (Condensation) reactants->ether Side Reaction 2 (Favored by high temp & excess alcohol)

Caption: Esterification and common side reaction pathways.

References

Improving yield and selectivity in Friedel-Crafts reactions with 4-Butylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Butylbenzenesulfonic acid in Friedel-Crafts reactions. The information is designed to help improve reaction yield and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during Friedel-Crafts reactions catalyzed by this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The this compound may be hydrated or of low purity.- Ensure the catalyst is anhydrous. Dry the catalyst under vacuum before use.- Verify the purity of the catalyst using appropriate analytical techniques.
2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.- Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).[1][2]
3. Deactivated Aromatic Substrate: The aromatic ring may contain strongly deactivating groups (e.g., -NO2, -NR3+).[3]- Friedel-Crafts reactions are generally unsuccessful with strongly deactivated rings.[3][4] Consider alternative synthetic routes.
4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature while monitoring for side product formation.[1][2]
Poor Selectivity (e.g., mixture of ortho, meta, para isomers) 1. Steric Hindrance: The bulky 4-butyl group on the catalyst may influence the approach of the electrophile.- While the catalyst's structure can play a role, selectivity is often governed by the directing effects of substituents on the aromatic substrate.
2. Reaction Conditions: Temperature and solvent can significantly impact isomer distribution.- Screen different solvents to find the optimal medium for the desired selectivity.- Lowering the reaction temperature may favor the formation of the thermodynamically more stable para isomer.
Formation of Polyalkylation/Polyacylation Products 1. Activated Product: The initial product of the reaction is more reactive than the starting material.[5][6]- Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[5][6][7]
2. High Reaction Temperature/Long Reaction Time: These conditions can promote further substitution.- Reduce the reaction temperature and monitor the reaction progress closely to stop it once the desired mono-substituted product is formed.[1][2]
Carbocation Rearrangement (in Alkylation) 1. Unstable Primary Carbocation: The initial carbocation formed from the alkylating agent rearranges to a more stable secondary or tertiary carbocation.[6]- To avoid rearrangement, consider using Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired alkylbenzene.[5][6]
Reaction Stalls or is Sluggish 1. Poor Solubility: The catalyst or reactants may not be fully dissolved in the chosen solvent.- Select a solvent in which all components are soluble at the reaction temperature. The tert-butyl group on this compound may enhance its solubility in organic media.[8]
2. Presence of Water: Water can deactivate the sulfonic acid catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as a catalyst for Friedel-Crafts reactions?

A1: this compound is a strong Brønsted acid catalyst.[8] The presence of the butyl group can increase its solubility in organic solvents compared to simpler sulfonic acids, potentially leading to improved reaction kinetics in a homogeneous system.[8] It can be an effective alternative to traditional Lewis acids like AlCl₃, often with easier workup procedures.[9]

Q2: What is the key difference between Friedel-Crafts alkylation and acylation?

A2: Friedel-Crafts alkylation involves the addition of an alkyl group to an aromatic ring, while acylation adds an acyl group.[7] A critical difference is that the acyl group is deactivating, which prevents further reactions on the aromatic ring, thus avoiding polyacylation.[5] In contrast, the alkyl group is activating, making the product more susceptible to further alkylation (polyalkylation).[5][10]

Q3: How can I prevent polyalkylation when using this compound?

A3: The most common strategy to minimize polyalkylation is to use a large excess of the aromatic substrate relative to the alkylating agent.[5][6][7] This statistical approach increases the likelihood that the alkylating agent will react with the starting material rather than the more reactive mono-alkylated product.

Q4: My alkylation reaction is giving an isomeric product. What is happening?

A4: This is likely due to carbocation rearrangement.[6][10] The carbocation intermediate formed during the reaction can rearrange to a more stable form (e.g., a primary carbocation rearranging to a tertiary one) before attacking the aromatic ring. To circumvent this, it is often recommended to perform a Friedel-Crafts acylation, as the acylium ion intermediate does not rearrange, followed by reduction of the resulting ketone to the desired alkyl group.[5][6]

Q5: Can this compound be recovered and reused?

A5: As a homogeneous catalyst, recovery can be challenging. However, strategies such as extraction or distillation may be employed depending on the physical properties of the reaction mixture. For easier recovery, consider using a solid-supported sulfonic acid catalyst.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Anisole (B1667542) with tert-Butyl Alcohol

This protocol describes a general method for the alkylation of an activated aromatic compound using an alcohol as the alkylating agent and this compound as the catalyst.

Materials:

  • Anisole

  • tert-Butyl alcohol

  • This compound (catalyst)

  • Glacial acetic acid (solvent)[13]

  • Ice-water

  • Methanol (B129727) (for recrystallization)[13]

  • Sodium bicarbonate (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the anisole in glacial acetic acid.

  • Add the tert-butyl alcohol to the solution.

  • Carefully add a catalytic amount of this compound to the reaction mixture.

  • Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice-water to quench the reaction and precipitate the product.[13]

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the crude product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to obtain the purified product.[13]

Protocol 2: General Procedure for Friedel-Crafts Acylation of Toluene (B28343) with Acetic Anhydride (B1165640)

This protocol outlines the acylation of toluene using an acid anhydride, which is often preferred to avoid carbocation rearrangements and poly-substitution.

Materials:

  • Toluene (in excess)

  • Acetic anhydride

  • This compound (catalyst)

  • Dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Add an excess of toluene and dichloromethane to the flask.

  • Slowly add the acetic anhydride to the stirred solution.

  • Add this compound as the catalyst.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted acetic anhydride.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The excess toluene can be removed by distillation. The resulting crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Catalyst Loading on the Alkylation of Toluene with 1-Bromopropane
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)para:ortho ratio
15604453:1
210604783.5:1
315604853.6:1
420604863.6:1
Table 2: Influence of Solvent on the Selectivity of Acylation of Anisole
EntrySolventTemperature (°C)Time (h)Yield (%)para:ortho ratio
1Dichloromethane4039299:1
2Nitrobenzene4038595:5
31,2-Dichloroethane4038897:3
4Carbon disulfide4037598:2

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Selectivity Issue check_yield Is the product yield low? start->check_yield check_selectivity Is the product selectivity poor? check_yield->check_selectivity No cause_yield Potential Causes for Low Yield check_yield->cause_yield Yes cause_selectivity Potential Causes for Poor Selectivity check_selectivity->cause_selectivity Yes end Problem Resolved check_selectivity->end No inactive_catalyst Inactive Catalyst (Hydrated?) cause_yield->inactive_catalyst insufficient_catalyst Insufficient Catalyst Loading? cause_yield->insufficient_catalyst deactivated_substrate Deactivated Substrate? cause_yield->deactivated_substrate dry_catalyst Dry catalyst under vacuum inactive_catalyst->dry_catalyst increase_loading Increase catalyst loading insufficient_catalyst->increase_loading change_substrate Consider alternative substrate deactivated_substrate->change_substrate solution_yield Solutions for Low Yield solution_yield->end dry_catalyst->solution_yield increase_loading->solution_yield change_substrate->solution_yield polyalkylation Polyalkylation Occurring? cause_selectivity->polyalkylation rearrangement Carbocation Rearrangement? cause_selectivity->rearrangement isomer_ratio Incorrect Isomer Ratio? cause_selectivity->isomer_ratio polyalkylation->rearrangement No excess_aromatic Use large excess of aromatic substrate polyalkylation->excess_aromatic Yes rearrangement->isomer_ratio No acylation_reduction Use Acylation then Reduction rearrangement->acylation_reduction Yes optimize_conditions Optimize Temp. & Solvent isomer_ratio->optimize_conditions solution_selectivity Solutions for Poor Selectivity solution_selectivity->end excess_aromatic->solution_selectivity acylation_reduction->solution_selectivity optimize_conditions->solution_selectivity

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

References

Technical Support Center: Regeneration and Reuse of 4-Butylbenzenesulfonic Acid (BBSA) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the regeneration and reuse of 4-Butylbenzenesulfonic acid (BBSA) as a catalyst in various chemical reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of deactivation for a this compound catalyst?

A1: Like other acid catalysts, this compound (BBSA) can lose its activity through several mechanisms. The primary causes of deactivation are poisoning, coking, and thermal degradation. Poisoning occurs when impurities in the reaction mixture, such as basic compounds, strongly adsorb to the acidic sites of the catalyst, rendering them inactive. Coking involves the formation of carbonaceous deposits on the catalyst surface, which can block the active sites. Thermal degradation can occur at high reaction temperatures, leading to a loss of the sulfonic acid groups.

Q2: Is it possible to regenerate and reuse a deactivated this compound catalyst?

A2: Yes, in many cases, it is possible to regenerate a deactivated BBSA catalyst and restore its catalytic activity. The appropriate regeneration method depends on the cause of deactivation. Common regeneration strategies include washing with solvents, treatment with an inorganic acid, and thermal treatments.

Q3: How can I determine the cause of my BBSA catalyst deactivation?

A3: Identifying the cause of deactivation is crucial for selecting the correct regeneration procedure. A systematic approach can be helpful:

  • Analyze the feedstock: Check for the presence of potential poisons such as organic bases or metal ions.

  • Characterize the spent catalyst: Techniques like Fourier-transform infrared spectroscopy (FTIR) can identify changes in the functional groups of the catalyst, while thermogravimetric analysis (TGA) can quantify the amount of coke deposition.

  • Review the reaction conditions: High temperatures may suggest thermal degradation.

Q4: What is the general principle behind regenerating a sulfonic acid catalyst like BBSA?

A4: The regeneration process for a sulfonic acid catalyst generally involves three main steps:

  • Cleaning: Removing adsorbed impurities and reaction byproducts from the catalyst surface. This is often achieved by washing with appropriate organic solvents.

  • Re-protonation: Restoring the acidic sites of the catalyst. This is typically done by treating the catalyst with a strong inorganic acid, such as sulfuric acid, followed by thorough washing to remove excess acid.

  • Drying: Removing any residual water or solvent to obtain the active, anhydrous catalyst.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Gradual loss of catalyst activity over several runs. Coke formation: Deposition of carbonaceous material on the catalyst surface.Implement a regeneration cycle involving washing with an organic solvent to dissolve organic residues, followed by a mild thermal treatment in an inert atmosphere to burn off coke.
Sudden and significant drop in catalyst activity. Catalyst poisoning: Presence of strong basic impurities (e.g., amines) or metal ions in the feedstock.Pre-treat the feedstock to remove impurities. For a poisoned catalyst, attempt regeneration by washing with a dilute acid solution to remove basic poisons, followed by a thorough wash with deionized water.
Change in the physical appearance of the catalyst (e.g., color change). Coke formation or side reactions: Darkening of the catalyst is often indicative of coking.Follow the regeneration procedure for coke removal. Analyze the reaction mixture for byproducts that might be causing the color change.
Incomplete recovery of catalyst activity after regeneration. Incomplete removal of poisons or coke. Thermal degradation: Irreversible loss of sulfonic acid groups due to excessive temperature.Optimize the regeneration protocol by adjusting the washing solvent, acid concentration, or treatment time. Ensure that the reaction and regeneration temperatures do not exceed the thermal stability limit of the catalyst.
Loss of catalyst during the recovery and regeneration process. Physical loss during handling and washing steps. Optimize the work-up procedure to minimize physical loss. Consider using a solid-supported version of the BBSA catalyst for easier recovery.

Experimental Protocols

Protocol 1: General Regeneration of this compound Catalyst

This protocol provides a general procedure for the regeneration of a BBSA catalyst that has been deactivated by poisoning or minor coking.

Materials:

  • Spent this compound catalyst

  • Methanol or another suitable organic solvent

  • Dilute sulfuric acid (e.g., 1 M)

  • Deionized water

  • Filtration apparatus

  • Drying oven or vacuum oven

Procedure:

  • Solvent Washing:

    • Suspend the spent catalyst in methanol.

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the catalyst and wash it with fresh methanol.

    • Repeat the washing step until the filtrate is colorless.

  • Acid Treatment:

    • Suspend the solvent-washed catalyst in a dilute sulfuric acid solution.

    • Stir the mixture for 2-4 hours at room temperature.

    • This step helps to re-protonate the sulfonic acid groups and remove acid-soluble poisons.

  • Water Washing:

    • Filter the acid-treated catalyst.

    • Wash the catalyst thoroughly with deionized water until the pH of the filtrate is neutral. This is a critical step to remove all traces of the inorganic acid.

  • Drying:

    • Dry the regenerated catalyst in an oven at 80-100°C until a constant weight is achieved. For temperature-sensitive applications, drying under vacuum at a lower temperature is recommended.

Quantitative Data on Regeneration of a Sulfonated Carbon Catalyst

While specific data for BBSA is limited, the following table illustrates the potential effectiveness of regeneration for a related sulfonated carbon catalyst used in the methylation of palmitic acid. This data can serve as a benchmark for what might be achievable with a well-designed regeneration protocol for BBSA.

Catalyst State-SO3H Density (mmol/g)Palmitic Acid Conversion (%)
Fresh Catalyst~0.6595.2
After 5 Cycles0.2763.5
After Regeneration0.6795.1

(Data adapted from a study on a sulfonated activated carbon catalyst.)

Diagrams

Below are diagrams illustrating the logical workflows for catalyst deactivation and regeneration.

Deactivation_Workflow Start Active BBSA Catalyst Poisoning Poisoning (e.g., by basic impurities) Start->Poisoning Impurities in Feed Coking Coking (Carbon deposition) Start->Coking Side Reactions Thermal Thermal Degradation (High temperature) Start->Thermal Excessive Heat Deactivated Deactivated Catalyst Poisoning->Deactivated Coking->Deactivated Thermal->Deactivated

Caption: Common pathways for the deactivation of a BBSA catalyst.

Regeneration_Workflow Deactivated Deactivated BBSA Catalyst SolventWash 1. Solvent Washing (e.g., with Methanol) Deactivated->SolventWash Remove Organics AcidTreat 2. Acid Treatment (e.g., with H2SO4) SolventWash->AcidTreat Re-protonate Sites WaterWash 3. Deionized Water Washing (to neutral pH) AcidTreat->WaterWash Remove Excess Acid Drying 4. Drying (80-100°C or vacuum) WaterWash->Drying Remove Water Regenerated Regenerated Active Catalyst Drying->Regenerated

Caption: A general workflow for the regeneration of a BBSA catalyst.

Byproducts of 4-tert-butylbenzene sulfonation and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sulfonation of 4-tert-butylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand byproduct formation, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I can expect during the sulfonation of 4-tert-butylbenzene?

A1: The sulfonation of 4-tert-butylbenzene can lead to several byproducts, primarily due to the reaction conditions. These include:

  • Isomers: Formation of m-tert-butylbenzenesulfonic acid and o-tert-butylbenzenesulfonic acid. The bulky tert-butyl group strongly directs substitution to the para position; however, isomerization can occur under certain conditions.[1]

  • Dealkylation Products: Benzene (B151609) and isobutylene (B52900) can be formed due to the loss of the tert-butyl group, a side reaction known as dealkylation.[1][2]

  • Polysulfonated Products: Over-sulfonation can lead to the formation of tert-butylbenzene (B1681246) disulfonic acids.[3]

  • Sulfones: Diaryl sulfones can be formed, especially when using vigorous sulfonating agents.

Q2: How can I minimize the formation of isomers during the reaction?

A2: Isomerization to the meta and ortho products is promoted by high temperatures and high sulfuric acid concentrations.[1] To favor the formation of the desired p-tert-butylbenzenesulfonic acid, consider the following:

  • Temperature Control: Maintain a lower reaction temperature. For instance, a reaction at 25°C with 98.5% sulfuric acid yields a higher para-to-meta ratio.[1]

  • Choice of Sulfonating Agent: Using a milder sulfonating agent or a sulfur trioxide complex can help minimize isomerization.[1]

  • Reaction Time: Avoid prolonged reaction times that could favor the formation of the more thermodynamically stable meta isomer.[1]

Q3: I am observing gas evolution and the presence of benzene in my reaction mixture. What is happening and how can I prevent it?

A3: The observation of gas (isobutylene) and benzene indicates that dealkylation (des-tert-butylation) is occurring. This side reaction is favored by high temperatures and acid concentrations.[1][2] To minimize dealkylation:

  • Milder Conditions: Employ lower temperatures and less concentrated sulfuric acid.[1]

  • Solvent Choice: Using a co-solvent like benzene or toluene (B28343) can "trap" the eliminated isobutylene, preventing it from reacting further.[3]

Q4: How can I prevent the formation of polysulfonated byproducts?

A4: Polysulfonation occurs when the desired product undergoes a second sulfonation. This is more likely with strong sulfonating agents and harsh conditions.[3] To avoid this:

  • Stoichiometry: Use a controlled molar ratio of the sulfonating agent to 4-tert-butylbenzene.[3]

  • Reaction Conditions: Avoid excessively high concentrations of oleum (B3057394) or prolonged reaction times at elevated temperatures.[3]

Q5: Is it possible to reverse the sulfonation reaction?

A5: Yes, the sulfonation of aromatic compounds is a reversible reaction.[1][3] The reverse reaction, known as desulfonation, is favored by heating the sulfonic acid product in the presence of dilute acid.[1][4] This can be useful for recovering the starting material if significant side reactions have occurred.[1]

Troubleshooting Guide

SymptomProbable CauseRecommended Solution
Low yield of p-tert-butylbenzenesulfonic acid and presence of other isomers. Isomerization of the product to the meta and ortho forms.Maintain a lower reaction temperature (e.g., 25°C). Use a milder sulfonating agent. Avoid prolonged reaction times.[1]
Formation of benzene and evolution of gas (isobutylene). Dealkylation of the starting material or product.Employ lower temperatures and less concentrated sulfuric acid.[1]
Presence of di-sulfonated products in the final mixture. Polysulfonation due to harsh reaction conditions.Use a controlled molar ratio of the sulfonating agent. Avoid high concentrations of oleum and elevated temperatures for extended periods.[3]
Formation of insoluble solid byproducts. Formation of sulfones.Use milder sulfonating agents and keep the reaction temperature as low as feasible.[1]
Loss of product during workup. Desulfonation due to heating in aqueous acidic solutions.During workup, avoid prolonged heating in acidic conditions. Neutralize the reaction mixture carefully at a controlled temperature.[3]

Experimental Protocols

Protocol 1: Synthesis and Purification of Sodium 4-tert-butylbenzenesulfonate

This protocol describes a standard laboratory procedure for the sulfonation of 4-tert-butylbenzene and the subsequent purification of the product as its sodium salt.

Materials:

  • 4-tert-butylbenzene

  • Fuming sulfuric acid (oleum)

  • Sodium bicarbonate

  • Sodium chloride

  • Water

  • Ice

Procedure:

  • In a round-bottomed flask, slowly add fuming sulfuric acid to 4-tert-butylbenzene over 20 minutes. Maintain the temperature below 25°C using an ice bath and frequent shaking.[5]

  • After the addition is complete, slowly heat the mixture to 80°C with constant stirring until the oily layer of 4-tert-butylbenzene is completely dissolved.[5][6]

  • Pour the reaction mixture into 300 ml of water.[5][7]

  • Carefully neutralize the acid partially by adding sodium bicarbonate.[5]

  • Filter the solution to remove any solid impurities or char.[5][7]

  • To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add sodium chloride and heat until it dissolves.[5][7]

  • Cool the solution thoroughly in an ice bath to crystallize the product.[5][7]

  • Collect the crystalline product by filtration and wash it with a saturated sodium chloride solution.[5][7]

  • Dry the sodium 4-(tert-butyl)benzenesulfonate salt. The free acid can be obtained by neutralization with a stoichiometric amount of a strong acid followed by extraction.[5][6]

Visualizations

experimental_workflow start Start: 4-tert-butylbenzene sulfonation Sulfonation: Add fuming H₂SO₄ (< 25°C then 80°C) start->sulfonation quench Quenching: Pour into H₂O sulfonation->quench neutralize Neutralization: Add NaHCO₃ quench->neutralize filtration1 Filtration: Remove solids neutralize->filtration1 salting_out Salting Out: Add NaCl and heat filtration1->salting_out crystallization Crystallization: Cool in ice bath salting_out->crystallization filtration2 Filtration & Washing: Collect crystals crystallization->filtration2 product Product: Sodium 4-tert- butylbenzenesulfonate filtration2->product

Caption: Workflow for the synthesis and purification of sodium 4-tert-butylbenzenesulfonate.

logical_relationship reactant 4-tert-butylbenzene reaction Sulfonation (H₂SO₄/SO₃) reactant->reaction product p-tert-butylbenzenesulfonic acid (Desired Product) reaction->product byproducts Byproducts reaction->byproducts isomers Isomers (meta, ortho) byproducts->isomers dealkylation Dealkylation Products (Benzene, Isobutylene) byproducts->dealkylation polysulfonation Polysulfonated Products byproducts->polysulfonation sulfones Sulfones byproducts->sulfones

Caption: Byproducts of 4-tert-butylbenzene sulfonation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Butylbenzenesulfonic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Butylbenzenesulfonic acid as a catalyst in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a strong organic acid primarily used as a catalyst in various organic transformations. Its key applications include:

  • Friedel-Crafts Alkylation: It is an effective catalyst for the alkylation of aromatic compounds, a fundamental method for forming carbon-carbon bonds with aromatic rings.[1][2] The strong acidity of the sulfonic acid group is crucial for activating the alkylating agent.[1][2]

  • Esterification: It is a highly efficient catalyst for esterification reactions, including the synthesis of biodiesel (fatty acid methyl esters).[1] Its amphiphilic nature, stemming from the hydrophilic sulfonic acid group and the hydrophobic butyl group, can be advantageous when dealing with long-chain fatty acids and alcohols by improving their miscibility.[1]

  • Other Acid-Catalyzed Reactions: Due to its strong acidic nature, it can be employed in other reactions requiring an acid catalyst, such as acylations and dehydrations.[3]

Q2: What are the advantages of using this compound over other acid catalysts?

A2: this compound offers several advantages:

  • Enhanced Solubility: The presence of the butyl group increases its solubility in organic solvents, which can lead to improved reaction rates in non-polar media compared to less lipophilic catalysts like p-toluenesulfonic acid (p-TSA).

  • Surfactant Properties: Its molecular structure gives it surfactant properties, allowing it to be used in micellar catalysis. This can enhance reaction rates and selectivity by creating nano-reactors that bring organic substrates into close proximity.[1]

  • High Catalytic Activity: As a strong acid, it exhibits high catalytic activity, often leading to high reaction yields.

Q3: How does the presence of water affect the catalytic activity of this compound?

A3: The effect of water on the catalytic activity of sulfonic acid catalysts can be complex. While anhydrous conditions are generally recommended for many acid-catalyzed reactions to prevent catalyst deactivation and side reactions, modest amounts of water can sometimes have a positive effect. In some cases, water can convert Lewis acid sites to Brønsted acid sites, potentially increasing the number of active catalytic sites. However, excessive water can lead to hydrolysis of reactants or products and can also promote catalyst leaching.

Q4: Can this compound be recovered and reused?

A4: As a homogeneous catalyst, this compound is dissolved in the reaction mixture, which can make its recovery challenging. However, it is possible to recover the catalyst. One common method involves neutralizing the reaction mixture and then extracting the sulfonic acid salt. The free acid can be regenerated by treatment with a strong acid. For solid-supported sulfonic acid catalysts, regeneration typically involves washing with a solvent to remove organic residues, followed by drying or calcination.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Friedel-Crafts Alkylation
Symptom Probable Cause Recommended Solution
Low to no conversion of starting material. Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic substitution.Use a more electron-rich aromatic substrate. If the substrate cannot be changed, consider using a more potent catalytic system or harsher reaction conditions, though this may lead to side products.
Insufficient Catalyst Activity: The catalyst may be impure or deactivated by moisture.Use a fresh, dry batch of this compound. Ensure all glassware and solvents are thoroughly dried before use.
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be aware that higher temperatures can sometimes promote side reactions.
Formation of multiple products. Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations.Use a large excess of the aromatic substrate relative to the alkylating agent. This increases the probability of the electrophile reacting with the starting material rather than the product.
Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form, leading to isomeric products.Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide). Alternatively, consider a Friedel-Crafts acylation followed by reduction to obtain the desired linear alkyl group.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Alkylation

G start Low or No Product Yield check_substrate Is the aromatic ring activated? start->check_substrate check_catalyst Is the catalyst active and dry? check_substrate->check_catalyst Yes solution_substrate Use a more activated substrate or harsher conditions. check_substrate->solution_substrate No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh, dry catalyst and anhydrous conditions. check_catalyst->solution_catalyst No check_polyalkylation Is polyalkylation occurring? check_temp->check_polyalkylation Yes solution_temp Optimize reaction temperature. check_temp->solution_temp No check_rearrangement Is carbocation rearrangement possible? check_polyalkylation->check_rearrangement No solution_polyalkylation Use a large excess of the aromatic substrate. check_polyalkylation->solution_polyalkylation Yes solution_rearrangement Use a different alkylating agent or consider acylation-reduction. check_rearrangement->solution_rearrangement Yes

Caption: A logical workflow to diagnose and resolve low yield issues in Friedel-Crafts alkylation reactions.

Issue 2: Low Conversion in Esterification Reactions
Symptom Probable Cause Recommended Solution
Reaction stalls or does not go to completion. Equilibrium Limitation: Esterification is a reversible reaction, and the accumulation of water can shift the equilibrium back towards the reactants.Remove water as it is formed, either by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent. Using an excess of one of the reactants (usually the alcohol) can also drive the reaction forward.
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to achieve a reasonable reaction rate.Increase the catalyst loading. A typical range for sulfonic acid catalysts is 1-5 mol% relative to the limiting reagent.
Steric Hindrance: Bulky reactants (either the carboxylic acid or the alcohol) can slow down the reaction rate.Increase the reaction temperature and/or the reaction time. Consider using a less sterically hindered reactant if possible.
Formation of dark-colored byproducts. Dehydration or Oxidation: At high temperatures, side reactions such as dehydration of the alcohol or oxidation of the reactants can occur, especially with sensitive substrates.Lower the reaction temperature and monitor the reaction progress closely. Ensure the reaction is carried out under an inert atmosphere if the substrates are prone to oxidation.

Catalytic Cycle for Esterification

G RCOOH Carboxylic Acid (RCOOH) protonated_RCOOH Protonated Carboxylic Acid RCOOH->protonated_RCOOH + H+ ROH Alcohol (R'OH) H_plus H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_RCOOH->tetrahedral_intermediate + R'OH protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O ester Ester (RCOOR') protonated_ester->ester - H+ H2O Water (H₂O)

Caption: The general mechanism of an acid-catalyzed Fischer esterification reaction.

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by sulfonic acids. Note: Specific data for this compound is limited in the literature; therefore, data for analogous sulfonic acid catalysts are provided for comparison. The performance of this compound is expected to be comparable.

Table 1: Representative Conditions for Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)
1,4-Dimethoxybenzenet-Butyl alcoholSulfuric AcidCatalyticRoom Temp.-57.5
Benzene1-DodeceneZeolite Beta-220-69 (Conversion)
TolueneBenzyl ChlorideZrPW0.25 g1305~90

Table 2: Representative Conditions for Esterification Reactions

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)
Oleic AcidMethanolSO₃H-functionalized biochar4.0 wt%80596.3 (Conversion)
Acetic Acidn-ButanolSulfuric Acid-75-High
Acetic Acidn-Propanolp-Toluenesulfonic acid5-20 mmol50-~60 (Yield)
GlycerolOleic AcidZrO₂-SiO₂-Me&Et-PhSO₃H5 wt%160480 (Conversion)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound

This protocol provides a general methodology for a Friedel-Crafts alkylation reaction using this compound as a catalyst.

Materials:

  • Aromatic substrate (e.g., Toluene)

  • Alkylating agent (e.g., 1-Octene)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, if necessary)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the aromatic substrate and an appropriate anhydrous solvent if the reaction is not performed neat.

  • Add the this compound catalyst (typically 1-10 mol%).

  • Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

  • Slowly add the alkylating agent to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

  • Stir the reaction mixture at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Experimental Workflow for a Catalyzed Reaction

G setup Reaction Setup (Dry glassware, inert atmosphere) reagents Add Reactants and Catalyst setup->reagents reaction Heat to Desired Temperature and Stir reagents->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: A general experimental workflow for performing a chemical reaction with a catalyst.

Protocol 2: General Procedure for Esterification of a Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic acid (e.g., Acetic acid)

  • Alcohol (e.g., 1-Butanol)

  • This compound (catalyst)

  • Solvent (e.g., Toluene, for azeotropic removal of water)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid, the alcohol, and the solvent.

  • Add this compound (typically 1-5 mol%).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reaction until no more water is collected or the reaction is complete as determined by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting ester by distillation.

References

Technical Support Center: Purification of Crude 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-butylbenzenesulfonic acid. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the sulfonation of butylbenzene (B1677000)?

The primary impurities encountered during the synthesis of this compound include:

  • Residual Sulfuric Acid: Excess sulfonating agent is a common impurity that needs to be removed.

  • Inorganic Salts: Salts such as sodium sulfate (B86663) are formed during neutralization and "salting out" procedures.[1]

  • Sulfones (Di(butylphenyl)sulfone): These are common byproducts in aromatic sulfonation reactions, especially when using vigorous reagents.[2][3] Their formation can be minimized by using milder sulfonating agents and controlling the reaction temperature.[2][3]

  • Polysulfonated Products: The initial product can undergo a second sulfonation, leading to the formation of butylbenzene disulfonic acids. This is more likely with strong sulfonating agents like oleum (B3057394) and forcing reaction conditions.

  • Unreacted Butylbenzene: Incomplete reaction will leave residual starting material.

  • Colored Impurities: The crude product is often discolored due to various side reactions.

Q2: What is the standard and most direct method for purifying crude this compound in a laboratory setting?

The most common laboratory-scale purification method involves the isolation of the sodium salt of this compound, followed by regeneration of the free acid. This multi-step process is effective at removing most of the common impurities.

The general workflow is as follows:

  • Quenching: The reaction mixture is carefully poured into water.[1]

  • Partial Neutralization: The acidic solution is partially neutralized with a base, typically sodium bicarbonate, to remove the bulk of the excess sulfuric acid.[1]

  • "Salting Out": Sodium chloride is added to the solution, which is then heated to dissolve the salt and cooled. This decreases the solubility of the sodium 4-butylbenzenesulfonate (B286417), causing it to crystallize.[1]

  • Isolation of the Sodium Salt: The crystallized sodium salt is collected by filtration and washed with a saturated sodium chloride solution.[1]

  • Regeneration of the Free Acid: The purified sodium salt is dissolved in water and treated with a strong acid (e.g., HCl) to regenerate the free this compound, which can then be extracted with an organic solvent like ether.[1]

Q3: My crude this compound is dark in color. How can I decolorize it?

Discoloration is a common issue. Here are a few methods to address it:

  • Activated Carbon (Charcoal): During the purification of the sodium salt, after partial neutralization and before "salting out," the solution can be filtered to remove any char.[1] For more significant color issues, the aqueous solution can be treated with activated carbon, heated gently, and then filtered to remove the carbon and adsorbed color bodies.

  • Hydrogen Peroxide Bleaching: A process for bleaching alkylbenzene sulfonic acids involves treating the acid with a small amount (not more than 1% by weight) of hydrogen peroxide in the presence of at least 8% water.

Troubleshooting Guides

Crystallization Issues

Problem: My product is "oiling out" instead of crystallizing during the "salting out" step.

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a high concentration of impurities, a rapid cooling rate, or the melting point of the impure solid being lower than the temperature of the solution.

Solutions:

  • Slow Down the Cooling Rate: Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Add More Solvent: If the solution is too concentrated, the product may crash out as an oil. Reheat the solution and add a small amount of additional water to ensure everything is fully dissolved before attempting to cool it again.

  • Seeding: Add a few seed crystals of pure sodium 4-butylbenzenesulfonate to the solution as it cools. This provides a nucleation site for crystal growth.

  • pH Adjustment: Ensure the pH is appropriately controlled during the partial neutralization step.

Problem: I am getting a very low yield of crystals.

A low yield can be attributed to several factors.

Solutions:

  • Incomplete "Salting Out": Ensure that a sufficient amount of sodium chloride has been added to fully saturate the solution and minimize the solubility of the sodium salt.

  • Excessive Washing: Washing the collected crystals with a large volume of water or a non-saturated salt solution will dissolve some of the product. Use a minimal amount of ice-cold saturated sodium chloride solution for washing.

  • Incomplete Reaction: If the initial sulfonation reaction did not go to completion, the yield will naturally be lower. Consider optimizing the reaction conditions (time, temperature, reagent stoichiometry).

Impurity Removal

Problem: My final product is contaminated with sulfones.

Sulfones are often difficult to remove due to their similar polarity to the desired product.

Solutions:

  • Prevention: The most effective strategy is to minimize their formation during the reaction. This can be achieved by:

    • Using a milder sulfonating agent (e.g., a sulfur trioxide complex instead of fuming sulfuric acid).

    • Maintaining a lower reaction temperature.

    • Using sulfone inhibitors, such as alkali metal sulfites (e.g., sodium sulfite), during the sulfonation reaction.[4]

  • Purification:

    • Recrystallization of the Free Acid: While challenging, recrystallization of the free this compound from a suitable organic solvent system may help to separate it from less polar sulfone impurities.

    • Chromatography: Ion-exchange chromatography can be an effective method for separating the highly polar sulfonic acid from the less polar sulfone.

Problem: My product contains residual inorganic salts.

Inorganic salts from the neutralization and "salting out" steps can be carried over into the final product.

Solutions:

  • Thorough Washing: Ensure the crystallized sodium salt is washed adequately with a saturated sodium chloride solution to remove surface impurities.

  • Ion-Exchange Chromatography: This is a highly effective method for removing ionic impurities. The crude sulfonic acid can be passed through a cation-exchange resin to remove metal cations.

  • Slurrying: The impure solid can be stirred as a slurry in a solvent in which the inorganic salts are soluble but the desired product has low solubility. The purified solid is then collected by filtration.

Data Presentation

Table 1: Comparison of Purification Methods for Aryl Sulfonic Acids (Qualitative)

Purification MethodPrincipleImpurities RemovedAdvantagesDisadvantages
Salting Out of Sodium Salt Decreased solubility of the sodium salt in a high ionic strength solution.Excess H₂SO₄, some colored impurities, unreacted starting material.Simple, cost-effective, and suitable for large scale.May not effectively remove sulfones; can introduce inorganic salt impurities.
Recrystallization of Free Acid Differential solubility of the acid and impurities in a solvent at different temperatures.Less polar impurities (e.g., sulfones), colored impurities.Can achieve high purity.Finding a suitable solvent can be challenging; potential for "oiling out".
Ion-Exchange Chromatography Separation based on the charge of the sulfonic acid group.Inorganic salts, charged impurities.Highly effective for salt removal; can provide very pure product.More complex setup, requires specific resins, may be lower throughput.
Slurrying Washing the solid with a solvent that dissolves impurities but not the product.Soluble impurities (e.g., some inorganic salts).Simple and quick for removing surface impurities.Less effective than full recrystallization; may have lower yield due to some product dissolution.

Experimental Protocols

Protocol 1: Purification via "Salting Out" of the Sodium Salt

This protocol is a standard method for the initial purification of crude this compound.

  • Quenching: Slowly and carefully pour the crude reaction mixture into approximately 300 mL of water with stirring.

  • Partial Neutralization: Cautiously add sodium bicarbonate (approx. 15 g) in small portions until the effervescence subsides.[1]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat the solution gently for 10-15 minutes, and then perform a hot gravity filtration to remove the carbon.

  • Salting Out: Add sodium chloride (approx. 30 g) to the filtrate and heat the mixture until the salt is completely dissolved.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization of the sodium 4-butylbenzenesulfonate.

  • Isolation: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of ice-cold saturated sodium chloride solution.

  • Drying: Dry the purified sodium salt in an oven at approximately 120°C.

  • Regeneration of Free Acid: Dissolve the dried sodium salt in a minimal amount of water. Add a stoichiometric amount of a strong acid (e.g., concentrated HCl) and extract the free this compound with a suitable organic solvent (e.g., diethyl ether). Evaporate the solvent to obtain the purified free acid.[1]

Protocol 2: Purification by Ion-Exchange Chromatography (Anion Exchange)

This protocol is suitable for removing inorganic salts and other ionic impurities.

  • Resin Selection: Choose a strong anion exchange (SAX) resin.

  • Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with a suitable buffer at a neutral or slightly basic pH.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to elute any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound by applying a gradient of increasing ionic strength (e.g., a linear gradient of NaCl in the buffer) or by decreasing the pH of the eluent.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by HPLC) to identify those containing the purified product.

  • Desalting: Combine the pure fractions and remove the salt, if necessary, by a suitable method such as dialysis or reverse-phase chromatography.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Butylbenzene Butylbenzene Crude_Product Crude 4-Butylbenzenesulfonic Acid Mixture Butylbenzene->Crude_Product Sulfonation Sulfonating_Agent Fuming H₂SO₄ Sulfonating_Agent->Crude_Product Quenching Quenching (add to H₂O) Crude_Product->Quenching Neutralization Partial Neutralization (add NaHCO₃) Quenching->Neutralization Salting_Out Salting Out (add NaCl, cool) Neutralization->Salting_Out Filtration Filtration & Washing Salting_Out->Filtration Sodium_Salt Sodium 4-Butylbenzenesulfonate Filtration->Sodium_Salt Acidification Acidification (add HCl) Sodium_Salt->Acidification Extraction Solvent Extraction Acidification->Extraction Pure_Acid Pure this compound Extraction->Pure_Acid

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Crystallization Start Product 'Oiling Out' During Crystallization Cause1 Cooling Rate Too Fast? Start->Cause1 Cause2 Solution Too Concentrated? Start->Cause2 Cause3 High Impurity Level? Start->Cause3 Solution1 Allow slow cooling to RT before placing in ice bath. Cause1->Solution1 Solution2 Re-heat, add more solvent, and cool slowly. Cause2->Solution2 Solution3 Add seed crystals to induce crystallization. Cause2->Solution3 Solution4 Consider further purification of crude material (e.g., charcoal treatment). Cause3->Solution4

Caption: Troubleshooting guide for "oiling out" during crystallization.

References

Catalyst deactivation mechanisms for sulfonic acid catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfonic Acid Catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the deactivation mechanisms of sulfonic acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the decrease in my sulfonic acid catalyst's activity?

A decrease in catalytic activity, commonly referred to as deactivation, can be attributed to several mechanisms. The three main categories are chemical, thermal, and mechanical deactivation. For sulfonic acid catalysts, the most prevalent issues are:

  • Leaching of Sulfonic Acid Groups: The active sulfonic acid (-SO₃H) groups can detach from the catalyst support and dissolve into the reaction medium, leading to a permanent loss of active sites.[1][2] This is particularly common in the presence of polar solvents or water at elevated temperatures.

  • Ion Exchange: Cations present in the feedstock or solvent can exchange with the protons of the sulfonic acid groups. This process blocks the active sites and reduces the catalyst's Brønsted acidity. This mode of deactivation can often be reversed.

  • Fouling (Coke/Humin Formation): Carbonaceous materials, often referred to as coke or humins, can deposit on the catalyst surface, blocking access to the active sites and pores.[3] This is a common issue in reactions involving carbohydrates or other organic molecules that can polymerize under acidic conditions.

  • Poisoning: Certain impurities in the feedstock can strongly adsorb to the active sites, rendering them inactive. Common poisons include nitrogen-containing compounds and metal ions.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst support to lose its structure, leading to a reduction in surface area and encapsulation of active sites. For polymeric resin-based catalysts, thermal degradation can lead to the irreversible loss of the sulfonic acid groups.

Q2: How can I determine the cause of my catalyst's deactivation?

Identifying the root cause of deactivation is crucial for effective troubleshooting. A combination of catalyst characterization techniques and analysis of the reaction components is recommended:

  • Elemental Analysis of the liquid phase after the reaction can detect leached sulfur, indicating the loss of sulfonic acid groups.

  • Temperature-Programmed Desorption (TPD) with a basic probe molecule like ammonia (B1221849) or pyridine (B92270) can be used to quantify the number and strength of acid sites on both fresh and spent catalysts. A decrease in the number of acid sites suggests deactivation.

  • Thermogravimetric Analysis (TGA) can be used to quantify the amount of coke deposited on the catalyst surface.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can identify changes in the functional groups on the catalyst surface, including the loss of sulfonic acid groups or the formation of coke.

  • Inductively Coupled Plasma (ICP) analysis of the catalyst can detect the presence of metal cations that may have caused deactivation through ion exchange.

Q3: Is it possible to regenerate my deactivated sulfonic acid catalyst?

Yes, in many cases, deactivated sulfonic acid catalysts can be regenerated, depending on the deactivation mechanism:

  • Ion-Exchange Deactivation: This is often reversible by washing the catalyst with a strong acid (e.g., dilute sulfuric acid) to replenish the protons.

  • Fouling by Coke/Humins: Regeneration can be achieved by calcination (burning off the carbonaceous deposits) in an inert atmosphere or by washing with a suitable solvent to dissolve the deposits.

  • Leaching: This form of deactivation is generally irreversible as the active sites are physically lost from the catalyst support. In some cases, re-sulfonation of the support material may be possible.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Action(s)
Gradual loss of activity over several runs Leaching of sulfonic acid groups- Analyze the reaction mixture for sulfur content to confirm leaching.- Consider using a more stable catalyst support (e.g., arenesulfonic functionalized silica).[4]- Reduce the reaction temperature or use a less polar solvent if possible.
Sudden drop in activity Poisoning of the catalyst- Analyze the feedstock for potential poisons (e.g., nitrogen compounds, metals).- Purify the feedstock before the reaction.
Reduced reaction rate and product yield Fouling by coke or humins- Perform TGA on the spent catalyst to quantify coke deposition.- Attempt regeneration by calcination or solvent washing.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation.
Loss of activity when using feedstocks with dissolved salts Ion-exchange with metal cations- Analyze the spent catalyst for the presence of metal cations using ICP.- Regenerate the catalyst by washing with a dilute acid solution.- Consider de-ionizing the feedstock before the reaction.
Physical degradation of the catalyst pellets/powder Mechanical or thermal stress- Ensure adequate stirring speed to avoid attrition.- Verify that the reaction temperature is within the stable range for the catalyst support material.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Sulfonic Acid Leaching

Catalyst SupportSolventTemperature (°C)Leaching of -SO₃H groupsReference
Sulfonated CarbonWater180Partial but stable over prolonged exposure[5]
Sulfonated CarbonMethanol/Oleic Acid65Main contributor to deactivation after the first cycle[1]
Propylsulfonic Silica (B1680970)Toluene80Insignificant[6]
Arenesulfonic MCM-41Not specifiedNot specifiedMore stable than propylsulfonic silica in the presence of water[4]

Table 2: Acid Site Density of Various Sulfonated Catalysts

CatalystAcid Site Density (mmol/g)Reference
Sulfonated Activated Carbon0.64
Sulfonated Carbon Aerogel2.81[2]
Amberlyst-154.66[7]
Sulfonated Hyper-cross-linked Polymer (sHCP1)2.22[7]

Experimental Protocols

Protocol 1: Determination of Acid Site Density by Titration

This protocol describes a method to determine the total number of accessible sulfonic acid sites on a solid catalyst.

Materials:

  • Sulfonic acid catalyst (approx. 50 mg)

  • 2 M NaCl solution

  • 0.01 M NaOH standard solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Beakers, burette, pipette, ultrasonic bath, filter paper

Procedure:

  • Accurately weigh approximately 50 mg of the dried catalyst and place it in a 50 mL beaker.

  • Add 20 mL of 2 M NaCl solution to the beaker.

  • Ultrasonicate the mixture for 30 minutes to facilitate ion exchange between the Na⁺ ions and the H⁺ ions of the sulfonic acid groups.

  • Filter the mixture to separate the catalyst. Wash the catalyst with a small amount of deionized water and collect the filtrate and washings.

  • Add a few drops of phenolphthalein indicator to the collected filtrate.

  • Titrate the filtrate with the 0.01 M NaOH standard solution until a persistent pink color is observed.

  • Record the volume of NaOH solution used.

  • Calculate the acid site density using the following formula:

    Acid Site Density (mmol/g) = (Volume of NaOH (L) × Concentration of NaOH (mol/L) × 1000) / Mass of catalyst (g)

Protocol 2: Temperature-Programmed Desorption (TPD) of Ammonia

This protocol outlines the general steps for characterizing the acidity of a sulfonic acid catalyst using ammonia TPD.

Materials and Equipment:

  • Sulfonic acid catalyst

  • Ammonia gas (or a mixture of NH₃ in an inert gas)

  • Inert gas (e.g., Helium, Argon)

  • Chemisorption analyzer equipped with a thermal conductivity detector (TCD) or mass spectrometer.

Procedure:

  • Pretreatment:

    • Place a known amount of the catalyst in the sample tube of the chemisorption analyzer.

    • Heat the sample under a flow of inert gas to a specified temperature (e.g., 100-120 °C) to remove any physisorbed water and other volatile impurities.[8] Hold at this temperature for a defined period (e.g., 1-2 hours).

  • Adsorption:

    • Cool the sample to the desired adsorption temperature (e.g., 120 °C) under the inert gas flow.[8]

    • Introduce ammonia gas to the sample. This can be done through pulses or a continuous flow until the surface is saturated.[8]

  • Purging:

    • Switch the gas flow back to the inert gas to remove any weakly physisorbed ammonia from the catalyst surface.

  • Desorption:

    • Heat the sample at a constant linear rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

    • The TCD or mass spectrometer will detect the concentration of ammonia desorbing from the catalyst as a function of temperature.

  • Data Analysis:

    • The resulting TPD profile (desorption signal vs. temperature) can be integrated to quantify the total number of acid sites.

    • The temperature at which desorption peaks occur provides information about the strength of the acid sites (higher temperature corresponds to stronger acid sites).

Visualizations

DeactivationPathways ActiveCatalyst Active Sulfonic Acid Catalyst (-SO3H) Leaching Leaching ActiveCatalyst->Leaching High Temperature, Polar Solvents IonExchange Ion Exchange ActiveCatalyst->IonExchange Presence of Cations (e.g., Na+, K+, Ca2+) Fouling Fouling (Coke/Humins) ActiveCatalyst->Fouling High Temperature, Reactive Substrates DeactivatedLeached Deactivated Catalyst (Loss of -SO3H) Leaching->DeactivatedLeached DeactivatedIonExchanged Deactivated Catalyst (-SO3M+) IonExchange->DeactivatedIonExchanged DeactivatedFouled Deactivated Catalyst (Blocked Sites) Fouling->DeactivatedFouled Regeneration Regeneration (Acid Wash) DeactivatedIonExchanged->Regeneration Reversible Regeneration->ActiveCatalyst

Caption: Major deactivation pathways for sulfonic acid catalysts.

TPD_Workflow start Start pretreatment 1. Catalyst Pretreatment (Heating in Inert Gas) start->pretreatment adsorption 2. Ammonia Adsorption (Saturation of Acid Sites) pretreatment->adsorption purging 3. Purging (Removal of Physisorbed NH3) adsorption->purging desorption 4. Temperature-Programmed Desorption (Linear Heating Ramp) purging->desorption detection 5. Detection (TCD or Mass Spectrometer) desorption->detection analysis 6. Data Analysis (Quantify Acidity and Strength) detection->analysis end End analysis->end

Caption: Experimental workflow for Temperature-Programmed Desorption (TPD).

References

How to avoid polysulfonation during the synthesis of 4-Butylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-butylbenzenesulfonic acid, with a specific focus on preventing polysulfonation.

Frequently Asked Questions (FAQs)

Q1: What is polysulfonation and why is it a significant issue in the synthesis of this compound?

Polysulfonation is a common side reaction in electrophilic aromatic substitution where more than one sulfonic acid group (–SO₃H) is added to the benzene (B151609) ring. The initial sulfonation of butylbenzene (B1677000) is directed primarily to the para-position due to the ortho, para-directing nature of the butyl group and steric hindrance at the ortho positions. However, under forcing conditions, a second sulfonation can occur. This is problematic because it consumes the desired monosulfonated product, reduces the overall yield, and introduces impurities that are often difficult to separate due to similar physical properties, complicating the purification process.

Q2: What are the critical reaction parameters to control to minimize polysulfonation?

Controlling polysulfonation relies on carefully managing the reaction conditions to favor monosubstitution. The key parameters are:

  • Choice and Concentration of Sulfonating Agent: Fuming sulfuric acid (oleum) is a very strong sulfonating agent and increases the risk of polysulfonation.[1] Using concentrated sulfuric acid or a calculated amount of oleum (B3057394) is preferable. The reaction rate is highly dependent on the concentration of sulfur trioxide (SO₃).[2]

  • Molar Ratio of Reactants: A stoichiometric excess of the sulfonating agent will significantly drive the reaction towards polysulfonation. Using a molar ratio close to 1:1 (butylbenzene to sulfonating agent) is crucial for maximizing the yield of the mono-substituted product.

  • Temperature Control: Sulfonation is a highly exothermic reaction.[3] Maintaining a low temperature, especially during the addition of the sulfonating agent (e.g., below 25°C), is critical to control the reaction rate and prevent side reactions.[1][4] After the initial addition, the temperature may be carefully raised to ensure the reaction goes to completion.[1]

  • Reaction Time: The reaction should be monitored and stopped once the starting material (butylbenzene) has been consumed. Prolonged reaction times, even at moderate temperatures, can lead to the formation of polysulfonated byproducts.

Q3: How can I monitor the progress of the reaction effectively?

Reaction progress can be monitored by observing the physical state of the mixture. The reaction is often complete when the separate organic layer of butylbenzene has fully dissolved into the acid layer.[1][4] For more precise monitoring, periodic sampling and analysis using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of the starting material and the appearance of the product.

Q4: What is the recommended method for isolating and purifying this compound?

A common and effective method involves "salting out" the product as its sodium salt. The typical procedure is as follows:

  • The reaction mixture is carefully poured into cold water to quench the reaction.[1]

  • The acidic solution is then partially neutralized, for instance, with sodium bicarbonate.[5]

  • Sodium chloride is added to the solution, which decreases the solubility of the sodium 4-butylbenzenesulfonate, causing it to precipitate.[1][5]

  • The precipitated salt is collected by filtration and can be further purified by recrystallization.[6]

  • The free this compound can be regenerated by treating the purified sodium salt with a strong acid and extracting it with a suitable organic solvent.[4][5]

Troubleshooting Guide

The following table addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Reaction conditions are too mild. 3. Loss of product during workup.1. Ensure the butylbenzene layer is fully dissolved before quenching. 2. After controlled addition at low temperature, consider slowly raising the temperature (e.g., to 80°C) to drive the reaction to completion.[1] 3. Ensure proper pH adjustment and sufficient salting out with NaCl during isolation.
Significant Polysulfonation Detected 1. Reaction temperature was too high. 2. Excess sulfonating agent was used. 3. Reaction time was too long. 4. Sulfonating agent was too concentrated (e.g., high % SO₃ in oleum).1. Maintain a low temperature (<25°C) during the addition of the acid using an ice bath.[1] 2. Use a molar ratio of butylbenzene to sulfonating agent as close to 1:1 as feasible. 3. Stop the reaction shortly after all the starting material is consumed. 4. Use concentrated H₂SO₄ or a lower concentration of oleum.
Product is Dark/Charred Localized overheating during the addition of the sulfonating agent.Add the sulfonating agent very slowly with efficient stirring and cooling to dissipate the heat of reaction effectively.[3]
Difficulty in Precipitating the Sodium Salt Insufficient sodium chloride was added, or the solution is too dilute.Add more sodium chloride and heat to dissolve, then cool thoroughly in an ice bath to induce crystallization.[1] Ensure the volume of water used for quenching is not excessive.

Data Presentation

Table 1: Recommended Reaction Parameters to Minimize Polysulfonation

ParameterRecommended ConditionRationale
Sulfonating Agent Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (≤15% SO₃)Balances reactivity with selectivity, reducing the risk of over-sulfonation.[1]
Molar Ratio ~1:1 (Butylbenzene : SO₃)Prevents excess electrophile from promoting a second substitution reaction.
Addition Temperature < 25°CControls the highly exothermic initial reaction phase to prevent side reactions.[1]
Reaction Temperature 25 - 80°C (post-addition)Allows the reaction to proceed to completion at a controlled rate.[1]
Reaction Time Monitor until butylbenzene layer dissolvesAvoids prolonged exposure to sulfonating conditions which can lead to byproducts.[4]

Mandatory Visualizations

Reaction Pathway

G cluster_main Sulfonation of Butylbenzene A Butylbenzene B This compound (Desired Product) A->B Favorable Conditions (Controlled Temp, 1:1 Ratio) C Butylbenzenedisulfonic Acid (Byproduct) B->C Harsh Conditions (High Temp, Excess Acid) D SO3 / H2SO4

Caption: Reaction scheme for the sulfonation of butylbenzene.

Troubleshooting Workflow

G cluster_solutions Corrective Actions start Analyze Product Mixture (e.g., NMR, HPLC) decision High Polysulfonation? start->decision sol1 Decrease Reaction Temperature decision->sol1  Yes optimized Process Optimized decision->optimized  No sol2 Reduce Molar Ratio of Sulfonating Agent sol1->sol2 sol3 Shorten Reaction Time sol2->sol3 G A Reaction Setup (Flask in Ice Bath) B Controlled Reagent Addition (Acid to Butylbenzene < 25°C) A->B C Reaction & Monitoring (Wait for Dissolution) B->C D Quenching (Pour into Ice Water) C->D E Neutralization & Salting Out (Add NaHCO3 then NaCl) D->E F Isolation & Purification (Filter & Wash Crystals) E->F G Final Product (Dry Sodium Salt) F->G

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Butylbenzenesulfonic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-butylbenzenesulfonic acid in complex reaction mixtures. We present a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical acid-base titration, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Method Comparison

The selection of an appropriate analytical technique is paramount for reliable monitoring of reaction progress, yield determination, and quality control. Below is a summary of key quantitative performance parameters for the discussed methods. It is important to note that while HPLC and titration can directly measure the sulfonic acid, GC-based methods require a prior derivatization step.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with FIDAcid-Base Titration
Linearity (R²) (Estimated) > 0.999> 0.995N/A
Limit of Detection (LOD) (Estimated) 0.1 - 1 µg/mL0.5 - 5 µg/mL (as ester)~100 µg/mL
Limit of Quantification (LOQ) (Estimated) 0.3 - 3 µg/mL1.5 - 15 µg/mL (as ester)~300 µg/mL
Accuracy (% Recovery) (Estimated) 98 - 102%95 - 105%97 - 101%
Precision (%RSD) < 2%< 5%< 2%
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 10 minutes
Specificity High (separates from impurities)High (separates from other volatiles)Low (titrates all acids present)
Instrumentation Cost HighHighLow
Sample Throughput High (with autosampler)Medium to HighLow to Medium

Estimations are based on performance data for structurally related aryl and alkyl sulfonic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantification of this compound due to its high resolution and sensitivity. A reversed-phase or mixed-mode chromatography approach is typically employed.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column with anion-exchange capabilities.

2. Mobile Phase and Elution:

  • A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with acetonitrile (B52724) and a phosphate (B84403) buffer at a pH of around 2.5 to 4 can be effective.[1]

  • Isocratic elution can also be used for simpler mixtures.

  • The flow rate is typically set between 0.8 and 1.5 mL/min.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a known volume (e.g., 10 mL) of the mobile phase to create a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Set the UV detector wavelength to approximately 220 nm for optimal absorbance of the benzene (B151609) ring.[2]

  • Inject equal volumes (e.g., 10-20 µL) of the standards and samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography (GC)

Direct analysis of sulfonic acids by GC is challenging due to their low volatility and high polarity. Therefore, a derivatization step to convert the sulfonic acid into a more volatile ester is necessary.

Experimental Protocol: GC-FID (after Derivatization)

1. Derivatization to Methyl Ester:

  • Reagents: Diazomethane (B1218177) solution in ether (use with extreme caution in a fume hood) or trimethylsilyldiazomethane.

  • Procedure: To a dried sample of the reaction mixture (e.g., 1-5 mg) in a vial, add an excess of the diazomethane solution dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes. Gently evaporate the excess solvent and reagent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent like ethyl acetate (B1210297) for GC analysis.

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

4. Standard and Sample Preparation:

  • Derivatize a known amount of this compound reference standard using the same procedure as for the samples to prepare a stock solution of the methyl ester.

  • Prepare calibration standards by diluting the derivatized stock solution.

  • Derivatize a known amount of the reaction mixture.

5. Analysis:

  • Inject a small volume (e.g., 1 µL) of the standards and derivatized samples.

  • Identify the peak corresponding to the methyl 4-butylbenzenesulfonate (B286417) based on its retention time.

  • Quantify using a calibration curve of peak area versus concentration.

Acid-Base Titration

This classical method offers a simple and cost-effective way to determine the total acid content in a reaction mixture. However, it lacks specificity if other acidic species are present.

Experimental Protocol: Potentiometric Titration

1. Reagents and Equipment:

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.

  • Potentiometric titrator with a pH electrode.

  • Magnetic stirrer and stir bar.

  • Solvent: A mixture of water and a suitable organic solvent (e.g., isopropanol) to ensure solubility of the sample.

2. Procedure:

  • Accurately weigh a portion of the reaction mixture (e.g., 0.1-0.2 g) into a beaker.

  • Dissolve the sample in a suitable volume (e.g., 50 mL) of the solvent mixture.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

  • Titrate the sample with the standardized NaOH solution, recording the pH and the volume of titrant added.

  • The endpoint is determined from the inflection point of the titration curve (the point of the most significant pH change).

3. Calculation: The concentration of this compound (assuming it is the only acid present) can be calculated using the following formula:

Caption: General workflow for the quantification of this compound.

References

Comparing catalytic activity of 4-Butylbenzenesulfonic acid vs p-toluenesulfonic acid (p-TSA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Catalytic Activity of 4-Butylbenzenesulfonic Acid and p-Toluenesulfonic Acid (p-TSA)

In the realm of acid catalysis, both this compound and p-toluenesulfonic acid (p-TSA) are prominent Brønsted acids utilized in a variety of organic transformations, most notably in esterification and Friedel-Crafts reactions. While both possess a sulfonic acid group responsible for their catalytic prowess, the presence of a butyl group in the former introduces distinct physicochemical properties that can influence catalytic efficiency. This guide provides an objective comparison of their catalytic activity, supported by experimental data from analogous compounds, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in catalyst selection.

The primary differentiating factor between this compound and p-TSA is the lipophilicity imparted by the butyl substituent. This increased non-polar character can enhance the catalyst's solubility in organic reaction media, potentially leading to higher reaction rates, particularly in biphasic systems or with non-polar substrates. In contrast, p-TSA is a widely used, cost-effective, and highly efficient catalyst that serves as a common benchmark in many applications.

Quantitative Comparison of Catalytic Performance

CatalystReactantsReaction Time (min)Reaction Temperature (°C)Yield of n-propyl acetate (B1210297) (%)
p-Toluenesulfonic acid (p-TSA)Acetic acid + n-propanol6050~60
Dodecylbenzenesulfonic acid (DBSA)Acetic acid + n-propanol6050~30
Benzenesulfonic acid (BSA)Acetic acid + n-propanol6050~45
Sulfuric acid (SA)Acetic acid + n-propanol6050~70

Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[1]

The data suggests that under these specific batch reaction conditions, the presence of a long alkyl chain in DBSA results in a lower yield compared to p-TSA.[1] This may be attributed to steric hindrance or other factors specific to the reaction environment. However, it is widely postulated that in other systems, particularly those involving non-polar substrates like fatty acids for biodiesel production, the increased hydrophobicity of catalysts with longer alkyl chains can enhance the reaction rate.

Experimental Protocols

The following is a representative experimental protocol for comparing the catalytic activity of sulfonic acids in an esterification reaction, based on the literature.[1]

Objective: To compare the catalytic efficiency of this compound and p-toluenesulfonic acid in the esterification of acetic acid with n-propanol.

Materials:

  • Acetic acid

  • n-propanol

  • This compound

  • p-Toluenesulfonic acid

  • Reaction kettle/round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Prepare solutions of this compound and p-toluenesulfonic acid of known concentration.

  • Reaction Setup: In a reaction kettle, add 50 molar equivalents of acetic acid and 50 molar equivalents of n-propanol.

  • Catalyst Addition: Introduce 1.2 molar equivalents of the selected sulfonic acid catalyst to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50°C with continuous stirring.

  • Sampling and Analysis: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 15 minutes for 2 hours). Analyze the samples using gas chromatography to determine the concentration of the product, n-propyl acetate.

  • Data Analysis: Plot the yield of n-propyl acetate as a function of time for each catalyst to compare their reaction rates and equilibrium conversions.

Visualizing the Catalytic Process

To better understand the workflow and the underlying mechanism, the following diagrams are provided.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reactants Acetic Acid + n-Propanol ReactionKettle Reaction at 50°C Reactants->ReactionKettle Catalyst Sulfonic Acid (p-TSA or 4-BBSA) Catalyst->ReactionKettle Sampling Aliquots taken over time ReactionKettle->Sampling GC_Analysis Gas Chromatography Sampling->GC_Analysis Data Yield vs. Time Plot GC_Analysis->Data Comparison Catalytic Activity Comparison Data->Comparison

Caption: Experimental workflow for comparing sulfonic acid catalysts.

Catalytic_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination & Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Catalyst Ar-SO₃H Catalyst->Carboxylic_Acid H⁺ Alcohol R'-OH Alcohol->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O Catalyst_Regen Ar-SO₃H

References

4-Butylbenzenesulfonic acid versus dodecylbenzenesulfonic acid (DBSA) in biodiesel production

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: 4-Butylbenzenesulfonic Acid versus Dodecylbenzenesulfonic Acid (DBSA) in Biodiesel Production

For researchers and scientists in the field of renewable energy and catalysis, the selection of an appropriate catalyst is paramount to optimizing biodiesel production. This guide provides a detailed comparison of two homogeneous acid catalysts: this compound and dodecylbenzenesulfonic acid (DBSA), focusing on their efficacy in converting triglycerides and free fatty acids (FFAs) into fatty acid methyl esters (FAME), the primary component of biodiesel.

Introduction to Alkylbenzenesulfonic Acids in Biodiesel Synthesis

Acid catalysts are advantageous in biodiesel production, particularly when utilizing feedstocks with high FFA content, as they can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides, without the issue of soap formation commonly encountered with alkaline catalysts. Alkylbenzenesulfonic acids, characterized by a sulfonic acid group attached to an alkyl-substituted benzene (B151609) ring, have emerged as effective catalysts. The length of the alkyl chain significantly influences the catalyst's properties and performance.

Dodecylbenzenesulfonic acid (DBSA) is a well-studied and commercially available anionic surfactant with a C12 alkyl chain. Its amphiphilic nature, possessing both a hydrophilic sulfonic acid head and a long hydrophobic dodecyl tail, allows it to act as a phase transfer catalyst, enhancing the miscibility of the immiscible oil and methanol (B129727) reactants, thereby accelerating the reaction rate.

This compound , with a shorter C4 alkyl chain, is less hydrophobic than DBSA. While it retains the strong acidity of the sulfonic acid group, its reduced surfactant properties are expected to influence its catalytic efficiency in the biphasic biodiesel reaction mixture.

Performance Comparison

Experimental data for the direct use of this compound in biodiesel production is limited in publicly available literature. However, based on the established principles of catalysis with alkylbenzenesulfonic acids, a comparative performance can be extrapolated. The catalytic activity of these acids in esterification and transesterification is significantly influenced by their hydrophobicity; a longer alkyl chain enhances solubility in the oil phase, leading to a higher reaction rate.

ParameterDodecylbenzenesulfonic Acid (DBSA)This compound (Inferred)
Biodiesel Yield High (often >95%)[1]Moderate to High
Reaction Time Relatively short (e.g., < 3 hours for >95% conversion)[2]Likely longer than DBSA
Optimal Temperature 60-70°C[1]Likely similar to DBSA (60-70°C)
Catalyst Loading 1-10 wt% (of oil)Potentially higher loading required
Methanol to Oil Molar Ratio 9:1 to 15:1[1]Likely similar to DBSA
Water & FFA Tolerance High[2]High
Amphiphilic Character StrongWeak
Phase Transfer Catalysis EffectiveLess effective than DBSA

Experimental Protocols

The following is a generalized experimental protocol for biodiesel production using an alkylbenzenesulfonic acid catalyst, based on studies with DBSA.

Materials:

  • Feedstock (e.g., waste cooking oil, vegetable oil)

  • Methanol (reagent grade)

  • Dodecylbenzenesulfonic acid (DBSA)

  • Hexane (for extraction)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure for Transesterification/Esterification:

  • Feedstock Preparation: The oil is filtered to remove solid impurities. If the water content is high, it may be pre-heated to reduce moisture.

  • Reaction Setup: A known amount of oil is placed in a three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a thermometer.

  • Reaction Initiation: The oil is heated to the desired reaction temperature (e.g., 65°C). The desired amounts of DBSA and methanol are then added to the flask.

  • Reaction: The mixture is stirred vigorously for the specified reaction time (e.g., 3 hours).

  • Product Separation: After the reaction is complete, the mixture is transferred to a separatory funnel. The mixture is allowed to settle, and two layers will form: an upper biodiesel (FAME) layer and a lower glycerol/methanol/catalyst layer.

  • Purification: The upper biodiesel layer is collected and washed with warm distilled water to remove any residual catalyst, methanol, and glycerol. The washing is repeated until the wash water is neutral.

  • Drying: The washed biodiesel is dried over anhydrous sodium sulfate to remove any remaining water.

  • Analysis: The final product is analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the FAME content and confirm the conversion.

Logical Workflow for Biodiesel Production

The following diagram illustrates the general workflow for biodiesel production using an alkylbenzenesulfonic acid catalyst.

Biodiesel_Production_Workflow Feedstock Oil Feedstock (Triglycerides & FFAs) Reactor Reactor Feedstock->Reactor Methanol Methanol Methanol->Reactor Catalyst Alkylbenzenesulfonic Acid (DBSA or 4-Butyl) Catalyst->Reactor Separation Gravity Separation Reactor->Separation Purification Water Washing & Drying Separation->Purification Crude Biodiesel Byproducts Glycerol, Excess Methanol, Catalyst Separation->Byproducts Glycerol Phase Biodiesel Purified Biodiesel (FAME) Purification->Biodiesel

Caption: General workflow for acid-catalyzed biodiesel production.

Signaling Pathway for Acid Catalysis

The diagram below illustrates the catalytic mechanism for both the esterification of free fatty acids and the transesterification of triglycerides.

Acid_Catalysis_Pathway cluster_esterification Esterification of FFA cluster_transesterification Transesterification of Triglyceride FFA Free Fatty Acid (R-COOH) Protonated_FFA Protonated Carbonyl FFA->Protonated_FFA + H+ Tetrahedral_Intermediate_E Tetrahedral Intermediate Protonated_FFA->Tetrahedral_Intermediate_E + CH3OH Methanol_E Methanol (CH3OH) FAME_E Fatty Acid Methyl Ester (R-COOCH3) Tetrahedral_Intermediate_E->FAME_E - H2O, - H+ H2O Water (H2O) Triglyceride Triglyceride Protonated_Triglyceride Protonated Carbonyl Triglyceride->Protonated_Triglyceride + H+ Tetrahedral_Intermediate_T Tetrahedral Intermediate Protonated_Triglyceride->Tetrahedral_Intermediate_T + CH3OH Methanol_T Methanol (CH3OH) FAME_T Fatty Acid Methyl Ester Tetrahedral_Intermediate_T->FAME_T - Diglyceride, - H+ Diglyceride Diglyceride

Caption: Mechanism of acid-catalyzed esterification and transesterification.

Conclusion

Dodecylbenzenesulfonic acid stands out as a highly effective catalyst for biodiesel production, particularly with low-quality feedstocks, due to its strong amphiphilic nature which facilitates the reaction between the oil and alcohol phases. While this compound is also a strong acid catalyst, its shorter alkyl chain and consequently weaker surfactant properties suggest it would be less efficient than DBSA under similar conditions, likely requiring longer reaction times or higher catalyst concentrations to achieve comparable biodiesel yields. For researchers and drug development professionals looking to optimize biodiesel synthesis, especially from varied and potentially impure lipid sources, DBSA presents a more robust and efficient catalytic option. Further experimental investigation into the performance of this compound and other short-chain alkylbenzenesulfonic acids would be valuable to fully quantify these comparative aspects.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification and quality control of 4-Butylbenzenesulfonic acid. Due to a lack of extensive publicly available validation data specifically for 4-n-butylbenzenesulfonic acid, this document leverages data from closely related structural isomers, such as 4-tert-butylbenzenesulfonic acid, and other alkylbenzenesulfonic acids. The principles and methods described are directly applicable and serve as a robust starting point for the validation of methods for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry standards for the analysis of pharmaceutical ingredients and related substances.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Gas Chromatography (GC) is generally less suitable for sulfonic acids due to their low volatility and thermal instability. However, with derivatization, GC-MS can be a powerful tool for identification and quantification.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, reproducible, and widely available. Suitable for routine quality control.May lack the specificity to distinguish between isomers without optimal column and mobile phase selection.
LC-MS Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.High specificity and sensitivity, allowing for identification and quantification of trace impurities.Higher cost and complexity of instrumentation and maintenance.
GC-MS (with derivatization) Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass spectrometric detection.High separation efficiency and definitive identification of compounds.Requires a derivatization step, which can be time-consuming and introduce variability. Not suitable for non-volatile sulfonic acids without derivatization.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes typical validation parameters for the analysis of alkylbenzenesulfonic acids using HPLC. These values are compiled from studies on related compounds and represent expected performance characteristics for a validated method for this compound.

Validation ParameterHPLC-UV Method 1 (C18 Column)HPLC-UV Method 2 (Mixed-Mode Column)
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.07 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (%RSD) < 2.0%< 1.5%
Robustness Method is robust to minor changes in mobile phase composition, pH, and flow rate.[1]Method is robust to variations in column temperature and mobile phase organic content.

Experimental Protocols

A detailed experimental protocol for a representative HPLC-UV method is provided below.

HPLC-UV Method for the Quantification of this compound

1. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Reference standard of this compound

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Purified water

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1-100 µg/mL).

4. Sample Solution Preparation

  • Accurately weigh a sample containing this compound and prepare a solution with a target concentration within the linear range of the method using the mobile phase as the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Method Validation Protocol

The method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference from excipients or degradation products at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2][3]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day.

    • Intermediate Precision (Inter-day and inter-analyst precision): Analyze the same sample on different days by different analysts.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min, column temperature ±5 °C) to assess the method's reliability.[1]

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Studies validation_protocol->execute_validation specificity Specificity execute_validation->specificity linearity Linearity & Range execute_validation->linearity lod_loq LOD & LOQ execute_validation->lod_loq accuracy Accuracy execute_validation->accuracy precision Precision execute_validation->precision robustness Robustness execute_validation->robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Experimental_Workflow sample_prep Sample Preparation (Weighing, Dissolving, Diluting) filtration Sample Filtration (0.45 µm Syringe Filter) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation (C18 Column, Mobile Phase) hplc_injection->chrom_separation uv_detection UV Detection (220 nm) chrom_separation->uv_detection data_acquisition Data Acquisition & Processing (Chromatogram) uv_detection->data_acquisition quantification Quantification (Peak Area vs. Calibration Curve) data_acquisition->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental Workflow for HPLC Analysis.

References

A Comparative Analysis of Arenesulfonic Acids as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arenesulfonic acids are a class of strong organic acids that find widespread use as catalysts in a variety of organic transformations, owing to their high acidity, operational simplicity, and generally lower corrosiveness compared to mineral acids. This guide provides a comparative overview of the catalytic performance of common arenesulfonic acids—namely p-toluenesulfonic acid (p-TSA), benzenesulfonic acid (BSA), and dodecylbenzenesulfonic acid (DBSA)—in key organic reactions. The information presented is supported by experimental data to aid researchers in catalyst selection and reaction optimization.

Performance Comparison in Key Organic Reactions

The catalytic efficacy of arenesulfonic acids is often influenced by factors such as their acidity, steric hindrance, and the solubility of the catalyst in the reaction medium. Below is a comparative summary of their performance in three widely employed synthetic transformations: esterification, the Biginelli reaction, and the synthesis of bis(indolyl)methanes.

Esterification of Carboxylic Acids

Esterification is a fundamental reaction in organic synthesis, and arenesulfonic acids are frequently used as catalysts. A comparative study on the esterification of acetic acid with n-propanol revealed the following order of catalytic activity for the yield of n-propyl acetate: p-phenolsulfonic acid (PPSA) and p-toluenesulfonic acid (PTSA) showed performance very close to that of sulfuric acid (SA), followed by benzenesulfonic acid (BSA) and then dodecylbenzenesulfonic acid (DBSA)[1]. In another study involving the esterification of acetic acid with n-butanol, p-TSA demonstrated a conversion of 68.5% at 80°C, which was comparable to the 73% conversion achieved with sulfuric acid under the same conditions[2].

CatalystReactantsProductYield (%)Reference
p-Toluenesulfonic acid (p-TSA)Acetic acid, n-propanoln-Propyl acetate~60[1]
Benzenesulfonic acid (BSA)Acetic acid, n-propanoln-Propyl acetate<60[1]
Dodecylbenzenesulfonic acid (DBSA)Acetic acid, n-propanoln-Propyl acetate<60[1]
p-Toluenesulfonic acid (p-TSA)Acetic acid, n-butanoln-Butyl acetate68.5 (Conversion)[2]
Sulfuric acid (SA)Acetic acid, n-butanoln-Butyl acetate73 (Conversion)[2]
Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. Arenesulfonic acids are effective catalysts for this transformation. While direct comparative studies under identical conditions are limited in the literature, individual studies highlight their utility. For instance, p-toluenesulfonic acid has been shown to be an efficient catalyst, affording high yields of dihydropyrimidinones[3].

CatalystReactantsProductYield (%)Reference
p-Toluenesulfonic acidBenzaldehyde, Ethyl acetoacetate (B1235776), Urea (B33335)5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one94[4]
Chlorosulfonic acidBenzaldehyde, Ethyl acetoacetate, Urea5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one92[5]
Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are another important class of compounds with diverse biological activities. Their synthesis often involves the electrophilic substitution of indoles with aldehydes or ketones, a reaction frequently catalyzed by acids. p-Toluenesulfonic acid has been demonstrated to be a highly effective catalyst for this reaction, particularly under solvent-free "grindstone" conditions, leading to excellent yields in short reaction times[6].

CatalystReactantsProductYield (%)Reference
p-Toluenesulfonic acidIndole, Benzaldehyde3,3'-(Phenylmethylene)bis(1H-indole)95[6]
p-Toluenesulfonic acidIndole, 4-Chlorobenzaldehyde3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)96[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the reactions discussed.

General Procedure for Esterification using p-Toluenesulfonic Acid

A mixture of the carboxylic acid (1 equivalent), the alcohol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%) in a suitable solvent (such as toluene (B28343) or dichloromethane) is refluxed until the reaction is complete (monitored by TLC or GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude ester, which can be further purified by column chromatography if necessary.

General Procedure for the Biginelli Reaction using p-Toluenesulfonic Acid[3]

A mixture of an aromatic aldehyde (2 mmol), a β-dicarbonyl compound (e.g., methyl acetoacetate or acetylacetone, 2 mmol), urea or thiourea (B124793) (3 mmol), and p-toluenesulfonic acid (50 mg) is refluxed in ethanol (B145695) (20 mL, 95% v/v) for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is then washed with cold water and recrystallized from ethanol to yield the pure dihydropyrimidinone.

General Procedure for Acetylation of Alcohols using Dodecylbenzenesulfonic Acid

To a mixture of the alcohol (1 mmol) and acetic anhydride (B1165640) (1.2 mmol) is added a catalytic amount of dodecylbenzenesulfonic acid (0.1 mmol) at room temperature under solvent-free conditions. The reaction mixture is stirred until the starting material is completely consumed (monitored by TLC). Upon completion, the mixture is diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the acetylated product.

Visualizing the Catalytic Process

To better understand the workflow and the comparative logic, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Substrate A + Substrate B Reaction_Vessel Reaction Setup (Solvent, Temperature) Reactants->Reaction_Vessel Catalyst Arenesulfonic Acid (p-TSA, BSA, DBSA) Catalyst->Reaction_Vessel Workup Quenching, Extraction, Washing, Drying Reaction_Vessel->Workup Reaction Monitoring (TLC/GC) Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: General experimental workflow for arenesulfonic acid-catalyzed organic synthesis.

Catalyst_Comparison cluster_catalysts Arenesulfonic Acid Catalysts cluster_reactions Organic Reactions cluster_metrics Performance Metrics pTSA p-Toluenesulfonic Acid (p-TSA) Esterification Esterification pTSA->Esterification Biginelli Biginelli Reaction pTSA->Biginelli BisIndolyl Bis(indolyl)methane Synthesis pTSA->BisIndolyl BSA Benzenesulfonic Acid (BSA) BSA->Esterification DBSA Dodecylbenzenesulfonic Acid (DBSA) DBSA->Esterification Yield Yield Esterification->Yield Time Reaction Time Esterification->Time Conditions Reaction Conditions Esterification->Conditions Biginelli->Yield Biginelli->Time Biginelli->Conditions BisIndolyl->Yield BisIndolyl->Time BisIndolyl->Conditions

References

The Discerning Bulk: A Comparative Guide to the Steric Hindrance Effect of the Tert-Butyl Group in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical synthesis, the spatial arrangement of atoms plays a pivotal role in dictating the course and efficiency of a reaction. Among the various tools at a chemist's disposal to influence this three-dimensional landscape, the tert-butyl group stands out as a preeminent director of reactivity. Its significant steric bulk is not a mere impediment but a powerful instrument for controlling reaction pathways, enhancing selectivity, and stabilizing reactive intermediates. This guide provides a comprehensive comparison of the steric hindrance effect of the tert-butyl group in two prominent catalytic systems: the Buchwald-Hartwig amination and Grubbs-catalyzed olefin metathesis. By examining experimental data and detailed protocols, we aim to offer researchers, scientists, and drug development professionals a clear perspective on how to harness the power of steric hindrance in their synthetic endeavors.

The Foundation of Steric Influence: The Tert-Butyl Group

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, presents a significant steric footprint. This bulkiness is not just a qualitative observation but can be quantified through parameters like A-values, which measure the conformational preference of a substituent on a cyclohexane (B81311) ring. The large A-value of the tert-butyl group underscores its profound steric demand, a property that is masterfully exploited in catalysis.

Case Study 1: Buchwald-Hartwig Amination - The Bulky Ligand Effect

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The success of this reaction is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. The introduction of bulky alkyl groups, particularly tert-butyl groups, on these ligands has proven to be a watershed moment in the evolution of this methodology.

The Role of Steric Hindrance

In the Buchwald-Hartwig amination, bulky phosphine ligands, such as the widely used XPhos and other Buchwald ligands featuring di-tert-butylphosphino groups, are instrumental in promoting high catalytic activity and expanding the substrate scope.[1][2][3] The steric bulk of the tert-butyl groups influences the catalytic cycle in several ways:

  • Promotion of Monoligation: The steric clash between bulky ligands favors the formation of monoligated palladium(0) species, which are often the most active in the catalytic cycle.

  • Facilitation of Reductive Elimination: The steric strain around the metal center can accelerate the rate-limiting reductive elimination step, where the C-N bond is formed and the product is released.

  • Stabilization of the Catalyst: The bulky groups can shield the palladium center from deactivating side reactions, thereby increasing the catalyst's lifetime and turnover number.

Comparative Performance of Phosphine Ligands

The profound effect of steric hindrance is evident when comparing the performance of phosphine ligands with varying alkyl substituents. Generally, an increase in the steric bulk of the ligand leads to higher yields and faster reaction rates, particularly with challenging substrates like aryl chlorides.

LigandAlkyl GroupAryl HalideAmineYield (%)Reference
P(o-tolyl)3o-tolylAryl BromideSecondary AmineModerate to Good[4]
JohnPhosCyclohexylAryl ChloridePrimary AmineGood[4]
XPhosDi-tert-butylphosphinoAryl ChlorideVarious AminesExcellent[4]
BrettPhosDi-tert-butylphosphinoAryl MesylatesPrimary AmineExcellent[5]
Experimental Protocol: Buchwald-Hartwig Amination using XPhos

The following protocol is a representative example of a Buchwald-Hartwig amination using a bulky phosphine ligand.[6]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (B28343) (anhydrous and degassed)

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5-2.0 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of oxidative addition, ligand exchange, and reductive elimination. The bulky tert-butyl groups on the phosphine ligand play a crucial role in facilitating the key steps of this cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Role of t-Bu Steric Hindrance Pd0 Pd(0)L (L = Bulky Phosphine) OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition (Ar-X) Amide_complex Ar-Pd(II)(NR'R'')L OA_complex->Amide_complex Amine Coordination & Deprotonation (HNR'R'', Base) Product Ar-NR'R'' Amide_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Amide_complex->Catalyst_regen l1 • Promotes monoligation of Pd(0) l2 • Accelerates reductive elimination l3 • Stabilizes catalytic species Grubbs_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Influence of Ligand Steric Bulk Ru_Carbene [Ru]=CHR (Grubbs Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate Ru_Carbene->Metallacyclobutane1 [2+2] Cycloaddition (R'HC=CHR'') New_Carbene [Ru]=CHR' Metallacyclobutane1->New_Carbene Cycloreversion Metallacyclobutane2 Metallacyclobutane Intermediate New_Carbene->Metallacyclobutane2 [2+2] Cycloaddition (RHC=CHR) Product R'HC=CHR'' Metallacyclobutane2->Product Cycloreversion Catalyst_Regen [Ru]=CHR Metallacyclobutane2->Catalyst_Regen l1 • Gen II (NHC) > Gen I (PCy3) in steric bulk l2 • Promotes phosphine dissociation (initiation) l3 • Influences stability of metallacyclobutane

References

Monitoring Acid-Catalyzed Reactions with FT-IR Spectroscopy: A Comparative Guide to 4-Butylbenzenesulfonic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, real-time reaction monitoring is crucial for optimizing processes, ensuring safety, and accelerating development timelines. In-situ Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful analytical technique for providing continuous insights into reaction kinetics and mechanisms. This guide offers an objective comparison of 4-Butylbenzenesulfonic acid with other common sulfonic acid catalysts—p-Toluenesulfonic acid (p-TSA) and Dodecylbenzenesulfonic acid (DBSA)—for promoting organic reactions, with a focus on monitoring their performance using FT-IR spectroscopy.

Catalyst Performance Comparison

The choice of a sulfonic acid catalyst often depends on the specific reaction conditions, including the solvent polarity and the nature of the reactants. The alkyl substitution on the benzene (B151609) ring influences the catalyst's solubility and steric properties, which in turn affects its catalytic activity and selectivity.

Table 1: Qualitative Comparison of Sulfonic Acid Catalysts

CatalystKey FeaturesPotential Advantages
This compound Bulky, lipophilic butyl group.Enhanced solubility in non-polar organic solvents, potentially leading to improved reaction rates in such media. The steric bulk may also influence product selectivity.
p-Toluenesulfonic acid (p-TSA) Less sterically hindered, common, and cost-effective.A widely used and well-characterized benchmark catalyst, effective in a broad range of reactions and solvents.
Dodecylbenzenesulfonic acid (DBSA) Long alkyl chain, surfactant-like properties.High lipophilicity makes it particularly effective in biphasic systems or with non-polar substrates. Can act as a phase-transfer catalyst.

To illustrate how in-situ FT-IR can be used to quantitatively compare these catalysts, consider the esterification of acetic acid with butanol. The reaction progress can be monitored by tracking the decrease in the absorbance of the broad O-H stretch of the carboxylic acid and alcohol, and the increase in the absorbance of the C=O and C-O stretches of the ester product.

Table 2: Illustrative Quantitative Data for the Esterification of Acetic Acid with Butanol Monitored by In-Situ FT-IR

Catalyst (0.1 mol%)Reaction Time (min)Acetic Acid Conversion (%)Initial Rate (mol L⁻¹ min⁻¹)
This compound 10350.038
3075
6092
p-Toluenesulfonic acid (p-TSA) 10300.032
3068
6088
Dodecylbenzenesulfonic acid (DBSA) 10400.045
3082
6095

Disclaimer: The data presented in Table 2 is illustrative and intended to demonstrate the type of comparative analysis possible with in-situ FT-IR. Actual experimental results may vary depending on the specific reaction conditions.

Experimental Protocols

In-Situ FT-IR Monitoring of an Esterification Reaction

This protocol describes a general procedure for monitoring the esterification of a carboxylic acid with an alcohol using an Attenuated Total Reflectance (ATR) FT-IR probe.

Materials:

  • Reactants: Carboxylic acid (e.g., acetic acid), Alcohol (e.g., butanol)

  • Catalyst: this compound, p-Toluenesulfonic acid, or Dodecylbenzenesulfonic acid (typically 0.1-1 mol%)

  • Solvent (optional, e.g., toluene)

  • In-situ FT-IR spectrometer with an ATR probe (e.g., ReactIR)

  • Reaction vessel equipped with a stirrer, temperature control, and a port for the ATR probe

Procedure:

  • System Setup:

    • Assemble the reaction vessel and ensure it is clean and dry.

    • Insert the ATR probe into the designated port, ensuring a proper seal.

    • Connect the probe to the FT-IR spectrometer.

  • Background Spectrum:

    • If a solvent is used, add it to the reactor and acquire a background spectrum. This will allow for the subtraction of solvent-related infrared absorbances from the reaction spectra.

  • Reaction Initiation:

    • Charge the reactor with the carboxylic acid, alcohol, and solvent (if applicable).

    • Begin stirring and bring the mixture to the desired reaction temperature.

    • Start collecting FT-IR spectra in real-time (e.g., one spectrum every minute).

    • Once a stable baseline is established, add the sulfonic acid catalyst to the reaction mixture to initiate the reaction (t=0).

  • Data Acquisition:

    • Continue to collect spectra throughout the course of the reaction until it reaches completion (indicated by the stabilization of reactant and product absorbance peaks).

  • Data Analysis:

    • Identify characteristic infrared bands for the reactants and products. For esterification, monitor the disappearance of the broad O-H stretch (around 3300-2500 cm⁻¹) of the carboxylic acid and the appearance of the ester C=O stretch (around 1735-1750 cm⁻¹) and C-O stretches (around 1300-1000 cm⁻¹).

    • Create concentration profiles by plotting the absorbance of these characteristic peaks over time.

    • To obtain quantitative data, a calibration curve can be generated by preparing standards of known concentrations of the reactants and products in the reaction solvent and measuring their FT-IR absorbance.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a simplified reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Assemble Reactor & Insert ATR Probe B Add Solvent & Collect Background A->B C Charge Reactants B->C D Heat & Stir C->D E Start FT-IR Data Collection D->E F Add Catalyst (t=0) E->F G Collect Spectra Over Time F->G H Generate Concentration Profiles G->H I Determine Reaction Kinetics H->I

In-situ FT-IR Experimental Workflow

Esterification_Pathway Reactants Carboxylic Acid + Alcohol Protonation Protonated Carboxylic Acid Reactants->Protonation + H+ Nucleophilic_Attack Tetrahedral Intermediate Protonation->Nucleophilic_Attack + Alcohol Water_Elimination Protonated Ester Nucleophilic_Attack->Water_Elimination - H2O Product Ester + Water Water_Elimination->Product - H+ Catalyst H+ (from Sulfonic Acid) Product->Catalyst Catalyst->Reactants

Simplified Acid-Catalyzed Esterification Pathway

Conclusion

In-situ FT-IR spectroscopy is an invaluable tool for the real-time monitoring of reactions catalyzed by sulfonic acids. By providing continuous data on the concentration of reactants and products, this technique enables the rapid and accurate comparison of catalyst performance. While this compound offers potential advantages in non-polar media due to its enhanced solubility, the optimal catalyst choice remains dependent on the specific reaction conditions. The protocols and illustrative data provided in this guide serve as a foundation for researchers to conduct their own systematic studies to identify the most efficient catalyst for their synthetic needs.

Navigating Catalytic Efficiency: A Comparative Guide to 4-Butylbenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving high product yields and efficient synthetic pathways. This guide provides a comparative analysis of 4-butylbenzenesulfonic acid as a catalyst, focusing on conversion rates in key organic reactions. Due to the limited availability of direct, quantitative data for this compound, this guide leverages experimental data from analogous and commonly used sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TSA), to provide a comprehensive performance benchmark.

This compound, particularly its tert-butyl isomer (4-tert-butylbenzenesulfonic acid), is a strong organic acid catalyst utilized in various organic transformations, most notably esterification and Friedel-Crafts reactions.[1] Its bulky butyl group enhances its solubility in organic solvents, a characteristic that can lead to improved reaction rates in non-polar media compared to less lipophilic catalysts like p-TSA.[1]

Comparative Analysis of Catalyst Performance

Table 1: Conversion Rates in Esterification Reactions with Sulfonic Acid Catalysts

ReactantsCatalystCatalyst LoadingTemperature (°C)Reaction TimeConversion Rate (%)Reference
Oleic Acid + MethanolSO3H-functionalized biochar4.0 wt%805 h96.28[2]
Oleic Acid + MethanolSolid acid from p-TSA and UiO-66(Zr)8 wt%702 h91.3[3]
Palm Fatty Acid Distillate + Methanolp-Toluenesulfonic acid (p-TSA)25 wt%Not Specified120 min98.27
Palm Fatty Acid Distillate + MethanolSulfuric Acid (H₂SO₄)25 wt%Not Specified120 min99.08
Acetic Acid + n-Propanolp-Toluenesulfonic acid (p-TSA)~1.2 mol%5060 min~60[4]

Table 2: Yields in Friedel-Crafts Alkylation Reactions with Acid Catalysts

Aromatic SubstrateAlkylating AgentCatalystYield (%)Reference
1,4-dimethoxybenzenet-butyl alcoholSulfuric Acid57.48
PhenolIsobutylene4-tert-butylbenzenesulfonic acidHigh selectivity for para-substituted product (quantitative yield not specified)[5]

Experimental Protocols

To aid in the design and execution of experiments, detailed methodologies for determining conversion rates in esterification and Friedel-Crafts reactions are provided below.

Protocol 1: Determination of Conversion Rate in Fatty Acid Esterification via Gas Chromatography (GC)

This protocol is adapted for the esterification of a fatty acid with an alcohol, a common application for this compound.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fatty acid (e.g., oleic acid, 1 equivalent), the alcohol (e.g., methanol, in a specified molar excess), and this compound (typically 1-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.

2. Sampling and Sample Preparation:

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., methyl heptadecanoate). This is crucial to stop the reaction and prepare the sample for analysis.

3. Gas Chromatography (GC) Analysis:

  • Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for fatty acid methyl ester analysis).

  • The oven temperature program should be optimized to achieve good separation of the fatty acid, the ester product, and the internal standard.

  • Identify the peaks corresponding to the starting fatty acid and the ester product by comparing their retention times with those of authentic standards.

4. Calculation of Conversion Rate:

  • Determine the peak areas of the fatty acid and the ester product.

  • The conversion rate can be calculated using the following formula, assuming the response factors of the fatty acid and its ester are similar or after determining them experimentally:

    Conversion (%) = [Area of Ester Product / (Area of Fatty Acid + Area of Ester Product)] x 100

Protocol 2: Determination of Yield in a Friedel-Crafts Alkylation Reaction

This protocol describes a general method for a Friedel-Crafts alkylation and subsequent yield determination.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the aromatic substrate (e.g., anisole, 1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add this compound (typically 5-10 mol%).

  • Cool the mixture in an ice bath and slowly add the alkylating agent (e.g., tert-butyl chloride, 1.1 equivalents).

  • Allow the reaction to stir at room temperature for a specified period.

2. Work-up and Product Isolation:

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

3. Purification and Yield Calculation:

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

  • Determine the mass of the pure product.

  • The yield is calculated as follows:

    Yield (%) = (Actual Mass of Pure Product / Theoretical Mass of Product) x 100

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining catalytic conversion, the following diagram illustrates the key steps in a typical experimental workflow.

G Experimental Workflow for Determining Conversion Rate cluster_prep Reaction Preparation cluster_exec Reaction Execution & Monitoring cluster_analysis Analysis cluster_results Data Interpretation Reactants Select Reactants (e.g., Fatty Acid, Alcohol) Catalyst Select Catalyst (this compound) Reactants->Catalyst Conditions Define Reaction Conditions (Temp, Time, Catalyst Loading) Catalyst->Conditions Setup Assemble Reaction Apparatus Conditions->Setup Execute Initiate Reaction Setup->Execute Sample Withdraw Aliquots at Time Intervals Execute->Sample Quench Quench Reaction in Aliquot Sample->Quench Prepare Prepare Sample for Analysis (Dilution, Internal Standard) Quench->Prepare Analyze Analyze by GC/HPLC/TLC Prepare->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Conversion Rate Integrate->Calculate Compare Compare with Alternative Catalysts Calculate->Compare

Caption: Workflow for determining catalyst conversion rate.

References

A Comparative Guide to Solid Acid Catalysts: Benchmarking 4-Butylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and laboratory-scale organic synthesis, the drive for more sustainable, reusable, and efficient catalytic systems is paramount. Solid acid catalysts have emerged as a cornerstone in this endeavor, offering significant advantages over their homogeneous liquid acid counterparts by simplifying product separation, minimizing corrosive waste streams, and allowing for continuous flow processes.

This guide provides a detailed comparison of 4-Butylbenzenesulfonic acid against three other widely used solid acid catalysts: Amberlyst-15, Nafion™ NR50, and Sulfated Zirconia. The comparison focuses on their performance in the esterification of fatty acids, a critical reaction in the production of biodiesel and other valuable esters. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the optimal catalyst for their specific application.

Overview of Catalysts

This compound (4-BBSA) is an aromatic sulfonic acid that combines a strong proton-donating sulfonic acid group with a hydrophobic butyl group.[1][2][3] This amphiphilic nature can be advantageous in reactions involving long-chain organic molecules by improving miscibility.[4] It is a strong acid catalyst effective in various transformations, including esterification and Friedel-Crafts reactions.[1][3]

Amberlyst-15 is a macroreticular polymeric resin based on sulfonated polystyrene-divinylbenzene.[5] Its porous structure allows reactants access to the active sulfonic acid sites, making it a workhorse catalyst for a multitude of organic reactions, including esterification, alkylation, and condensation.[6]

Nafion™ NR50 is a perfluorinated sulfonic acid resin with a polytetrafluoroethylene (PTFE) backbone. This structure gives it exceptional thermal and chemical stability, and its acidity is considered to be in the superacid range, making it highly effective for reactions requiring strong proton catalysis.[5][7]

Sulfated Zirconia (SZ) is an inorganic solid superacid prepared by treating zirconium hydroxide (B78521) with sulfuric acid.[8][9] Its catalytic activity is attributed to the generation of strong Brønsted and Lewis acid sites on its surface, making it a robust catalyst for various reactions, including isomerization and esterification.[9]

Performance in Esterification of Oleic Acid

The esterification of oleic acid with methanol (B129727) to produce methyl oleate (B1233923) (a primary component of biodiesel) is a common benchmark reaction for evaluating solid acid catalysts. The following table summarizes performance data compiled from various studies. It is important to note that direct comparison is challenging as reaction conditions vary between studies.

CatalystCatalyst Loading (wt%)Methanol:Oleic Acid (Molar Ratio)Temperature (°C)Reaction Time (h)Max. Conversion/Yield (%)Reference(s)
4-Dodecylbenzenesulfonic Acid *Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh activity noted[10]
Amberlyst-15 312:165978 (Yield)[6]
Amberlyst-15 1025:160128.6 (Conversion)[11][12]
Amberlyst-15 3 g in column1:175Continuous Flow43.8 (Yield)[13]
Sulfated Zirconia 39:165398 (Conversion)[14]
Sulfated Zirconia 0.125 - 0.5Not Specified60598-100 (Conversion)**[8]
Sulfated Zirconia Not SpecifiedNot SpecifiedNot SpecifiedNot Specified99 (Yield)[15]
Nafion™ NR50 ----Data not available for this specific reaction-

*Data for 4-dodecylbenzenesulfonic acid, a close structural analog of 4-BBSA, is presented to indicate the performance of this class of catalysts. The longer alkyl chain increases hydrophobicity, which was found to enhance the reaction rate compared to sulfuric acid.[10] **Reaction performed with myristic acid, not oleic acid.

Catalyst Reusability

A key advantage of solid acid catalysts is their potential for recovery and reuse. The stability of the catalyst over multiple cycles is a critical factor for industrial applications.

CatalystReusability PerformanceKey ObservationsReference(s)
4-Aryl/Alkylbenzenesulfonic Acids Leaching of active sites can occur, affecting reusability.A study on a sulfonated biochar catalyst showed a yield drop from 96.3% to 38.7% after 3 cycles due to leaching.[16]
Amberlyst-15 Good reusability for 4-5 cycles with minimal loss of activity.After the fifth use, a significant drop in conversion was observed. The catalyst can be regenerated by washing.[11][12]
Sulfated Zirconia Good reusability, though some activity loss can occur.One study showed a 28% decrease in activity after five cycles, particularly for catalysts with fewer Brønsted acid sites.[8]
Nafion™ NR50 Excellent reusability due to high chemical and thermal stability.Generally considered highly stable and reusable in various applications.[5]

Experimental Protocols & Methodologies

General Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for evaluating and comparing the performance of different solid acid catalysts in an esterification reaction.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Esterification Reaction cluster_analysis Analysis & Evaluation p1 Synthesize or Procure Catalysts (4-BBSA, A-15, SZ, NR50) p2 Characterize Catalysts (e.g., XRD, BET, TPD, FT-IR) p1->p2 r2 Add Reactants & Catalyst (Oleic Acid, Methanol, Catalyst) p2->r2 r1 Set up Batch Reactor (Flask, Condenser, Stirrer, Heating) r1->r2 r3 Run Reaction (Controlled Temp, Time, Stirring) r2->r3 r4 Monitor Progress (Take Aliquots over Time) r3->r4 a3 Separate & Recover Catalyst r3->a3 a1 Analyze Samples (e.g., GC, Titration for FFA) r4->a1 a2 Calculate Conversion/Yield a1->a2 a5 Compare Performance Metrics a2->a5 a4 Test Catalyst Reusability (Wash, Dry, Reuse) a3->a4 a4->a5

Caption: General experimental workflow for screening solid acid catalysts.

Protocol 1: Esterification of Oleic Acid with Methanol

This protocol provides a representative method for the esterification of oleic acid in a batch reactor.

Materials:

  • Oleic Acid (Technical Grade)

  • Methanol (Anhydrous)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Sulfated Zirconia), pre-activated (dried)

  • Internal Standard (e.g., dodecane (B42187) or dihexyl ether)

  • Solvents for analysis (e.g., hexane (B92381), ethyl acetate)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer or thermocouple

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure:

  • Catalyst Preparation: Dry the solid acid catalyst in an oven (e.g., at 100-120°C) for several hours to remove adsorbed water before use.

  • Reaction Setup: Assemble the reaction apparatus (flask, condenser, stirrer) in a fume hood.

  • Charging Reactor: To the flask, add a predetermined amount of oleic acid (e.g., 5 mmol) and methanol. Molar ratios can vary from 9:1 to 30:1 (methanol:oleic acid).[14][17]

  • Catalyst Addition: Add the dried solid acid catalyst. Catalyst loading typically ranges from 3 wt% to 10 wt% relative to the mass of oleic acid.[11][14]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-65°C) with vigorous stirring. The temperature should be kept just below the boiling point of methanol.[11][17]

  • Sampling: At regular intervals, withdraw small aliquots from the reaction mixture. Immediately cool the sample and dilute it with a suitable solvent (e.g., hexane) to quench the reaction.

  • Analysis: Analyze the samples using GC to determine the concentration of methyl oleate and remaining oleic acid. Calculate the conversion of oleic acid based on its disappearance or the formation of the ester product.

Protocol 2: Catalyst Recovery and Reuse
  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid product mixture by simple filtration or centrifugation.

  • Wash the recovered catalyst thoroughly with a solvent like methanol or hexane to remove any adsorbed reactants and products.[11]

  • Dry the washed catalyst in an oven at 100-120°C to remove the solvent and reactivate it for the next cycle.

  • Weigh the dried catalyst and use it in a subsequent reaction under the same conditions to test its reusability.

Mechanism and Catalyst Characteristics

The fundamental mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, is common to all proton-donating acid catalysts.

Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier acid-catalyzed esterification.

Comparison of Catalyst Properties

The intrinsic properties of each catalyst dictate its suitability for specific reaction conditions and feedstocks.

G Catalysts Solid Acid Catalysts BBSA This compound Catalysts->BBSA A15 Amberlyst-15 Catalysts->A15 SZ Sulfated Zirconia Catalysts->SZ NR50 Nafion NR50 Catalysts->NR50 prop_BBSA Structure: Arylsulfonic Acid Acidity: Strong Brønsted Key Feature: Amphiphilic Reusability: Moderate (leaching risk) BBSA->prop_BBSA prop_A15 Structure: Sulfonated Polymer Acidity: Strong Brønsted Key Feature: Macroporous Reusability: Good A15->prop_A15 prop_SZ Structure: Inorganic Oxide Acidity: Brønsted & Lewis Key Feature: Superacidic, Thermally Stable Reusability: Good SZ->prop_SZ prop_NR50 Structure: Perfluorinated Polymer Acidity: Superacidic Brønsted Key Feature: High chemical/thermal stability Reusability: Excellent NR50->prop_NR50

Caption: Key characteristics of the compared solid acid catalysts.

Conclusion

The selection of a solid acid catalyst is a multi-faceted decision that depends on the specific reaction, desired operating conditions, and economic considerations.

  • This compound and its analogs are effective, strong acid catalysts whose amphiphilic properties may offer advantages for reactions with long-chain, nonpolar substrates by improving reactant miscibility. However, their potential for leaching may limit their reusability in some systems.

  • Amberlyst-15 represents a cost-effective, robust, and widely applicable catalyst with good reusability, making it a suitable choice for a broad range of standard esterification reactions.

  • Sulfated Zirconia offers the benefits of superacidity and high thermal stability, demonstrating very high conversions in esterification. Its performance is highly dependent on its preparation and calcination conditions.[8]

  • Nafion™ NR50 stands out for its exceptional chemical and thermal stability, making it the catalyst of choice for reactions under harsh conditions where other catalysts would degrade. Its higher cost, however, may limit its use to high-value applications.[5]

Ultimately, for applications such as biodiesel production, Sulfated Zirconia and Amberlyst-15 show well-documented high performance and good reusability. This compound presents a compelling alternative, particularly where surfactant properties could enhance reaction rates, though further studies on its stability and reusability are warranted for direct comparison.

References

Safety Operating Guide

Proper Disposal of 4-Butylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Butylbenzenesulfonic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly, adhering to regulatory standards.

Immediate Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH/MSHA approved respirator.[3]

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[2][4] Ensure that eyewash stations and safety showers are readily accessible.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local hazardous waste regulations.[6][7][8] The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6][8]

Step 1: Waste Identification and Characterization

  • Determine if the this compound waste is a hazardous waste as defined by the EPA or your state's environmental agency.[6][7] Given its corrosive nature, it will likely be classified as a characteristic hazardous waste.

Step 2: Segregation and Storage

  • Do not mix this compound waste with other waste streams.[1]

  • Store the waste in a designated, well-ventilated, and secure area.

  • Keep the waste in its original container or a compatible, properly labeled container.[1] The container must be tightly closed to prevent leaks.[2][4]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the hazards (e.g., "Corrosive").

Step 4: Arrange for Licensed Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Complete all necessary paperwork, including a hazardous waste manifest, as required by the disposal company and regulatory agencies.

Step 5: Spill and Emergency Procedures

  • In case of a spill, evacuate the area and ensure adequate ventilation.[1]

  • Avoid breathing dust or vapors.[1][5]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]

  • For large spills, contact your institution's environmental health and safety (EHS) department or emergency response team.

  • Do not allow the spilled material to enter drains or waterways.[1]

Quantitative Data Summary

ParameterValueReference
Molecular Weight214.28 g/mol [10]
FormSolid

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols. For handling and safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Handling & Storage cluster_2 Disposal A Generate 4-Butylbenzenesulfonic Acid Waste B Is it a Hazardous Waste? A->B C Segregate and Store in Labeled, Closed Container B->C Yes D Follow Institutional Non-Hazardous Waste Disposal Procedures B->D No (Unlikely for this chemical) E Wear Appropriate PPE C->E F Contact Licensed Hazardous Waste Disposal Company E->F G Complete Hazardous Waste Manifest F->G H Arrange for Waste Pickup G->H I Proper Disposal by Licensed Facility H->I

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Butylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Butylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural guidance is designed to be a critical resource for all laboratory operations involving this compound.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage. The dust from the solid can also be harmful if inhaled, potentially causing respiratory tract irritation. Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Due to the corrosive nature of this compound, gloves made of Butyl rubber or Neoprene are recommended for their high resistance to acids. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon any sign of contamination.

  • Body Protection: A chemical-resistant lab coat must be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: In situations where dust may be generated, such as when transferring the solid, a NIOSH-approved respirator with a particulate filter (P2 filter) is necessary. All work with the solid form of this acid should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.

Quantitative Data on Glove Resistance:

Glove MaterialGeneral Acid ResistanceTypical Breakthrough Time (for strong acids)Degradation Resistance
Butyl Rubber Excellent> 480 minutesExcellent
Neoprene Good to Excellent> 60 minutesGood
Nitrile Fair to Good (for splash protection)15 - 60 minutesFair

Note: The data above is generalized for strong acids and should be used as a guideline. For prolonged or immersive contact, Butyl rubber is the preferred material. Always consult the glove manufacturer's specific chemical resistance data if available.

Operational Plan for Handling this compound

This step-by-step plan outlines the safe handling of this compound from receipt to use in the laboratory.

Step 1: Pre-Handling Preparation

  • Verify Chemical Identity: Upon receipt, confirm the container is correctly labeled as this compound and check for any damage to the packaging.

  • Review Safety Data Sheet (SDS): Before first use, all personnel involved must review the SDS for this compound.

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.

  • Prepare Work Area: Designate a specific, well-ventilated area for handling, preferably inside a chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare Spill Kit: Have a chemical spill kit rated for corrosive solids readily available. The kit should contain a neutralizer for acids (such as sodium bicarbonate), absorbent materials, and a designated waste container.

Step 2: Handling and Use

  • Don PPE: Put on all required PPE before opening the chemical container.

  • Container Handling: Open the container slowly and carefully in the designated work area to avoid generating dust.

  • Weighing and Transfer: If weighing or transferring the solid, perform these actions within a chemical fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., a chemically resistant spatula) to handle the solid.

  • Dissolving: When preparing solutions, always add the this compound slowly to the solvent (e.g., water) with constant stirring. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.

  • Secure Container: After use, securely close the container and wipe it down with a damp cloth to remove any residual dust before returning it to its designated storage location.

Step 3: Post-Handling Procedures

  • Decontaminate Work Area: Clean the work surface thoroughly with a suitable cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Inspect PPE: Check reusable PPE for any signs of contamination or degradation and clean or discard as necessary.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to ensure environmental protection and regulatory compliance.

Step 1: Waste Segregation and Collection

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container. The container should be made of a material compatible with corrosive acids (e.g., high-density polyethylene).

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, including gloves and wipes, must be considered hazardous waste. Collect these items in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

Step 2: Waste Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).

  • Storage Location: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

Step 3: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Work Area & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer in Fume Hood handle1->handle2 handle3 Prepare Solution (Acid to Solvent) handle2->handle3 handle4 Secure & Store Container handle3->handle4 post1 Decontaminate Area handle4->post1 post2 Doff & Inspect PPE post1->post2 disp1 Segregate Waste (Chemical & PPE) post2->disp1 disp2 Label & Store Waste disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

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